Comprehensive Technical Guide on 3-(Benzylamino)quinoxalin-2-ol: Structural Dynamics, Exact Mass, and Synthetic Workflows
Executive Summary The compound 3-(benzylamino)quinoxalin-2-ol —frequently encountered in its tautomeric form, 3-(benzylamino)quinoxalin-2(1H)-one —is a privileged heterocyclic scaffold in medicinal chemistry. Quinoxaline...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 3-(benzylamino)quinoxalin-2-ol —frequently encountered in its tautomeric form, 3-(benzylamino)quinoxalin-2(1H)-one —is a privileged heterocyclic scaffold in medicinal chemistry. Quinoxaline derivatives are highly valued for their diverse pharmacological profiles, acting as potent kinase inhibitors, antimicrobial agents, and allosteric modulators of viral proteases[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural tautomerism, and a field-proven synthetic methodology grounded in nucleophilic aromatic substitution (SNAr).
Structural Chemistry & Physicochemical Properties
Tautomerism: The Enol vs. Keto Equilibrium
A critical structural feature of 3-(benzylamino)quinoxalin-2-ol is its lactam-lactim tautomerism. While the name implies a hydroxyl group at the C2 position (the enol or lactim form), thermodynamic stability in the solid state and in polar solvents heavily favors the keto or lactam form, 3-(benzylamino)quinoxalin-2(1H)-one[2].
Understanding this equilibrium is paramount for drug design, as the tautomeric state dictates the molecule's hydrogen-bonding network. The lactam form presents a robust hydrogen bond donor (N-H) and acceptor (C=O) pair, which is crucial for anchoring the molecule within the active sites of target proteins.
Exact Mass and Isotopic Profile
High-resolution mass spectrometry (HRMS) relies on precise monoisotopic mass calculations to validate chemical identity. The exact mass of 3-(benzylamino)quinoxalin-2-ol is derived from its molecular formula, C15H13N3O [3].
Table 1: Quantitative Physicochemical Data
Parameter
Value
IUPAC Name
3-(benzylamino)-1H-quinoxalin-2-one
Molecular Formula
C15H13N3O
Monoisotopic Exact Mass
251.105862 Da
Average Molecular Weight
251.28 g/mol
CAS Registry Number
728026-83-3
Hydrogen Bond Donors
2 (Secondary amine N-H, Lactam N-H)
Hydrogen Bond Acceptors
2 (Lactam C=O, Quinoxaline N)
Biological Relevance & Signaling Context
Quinoxaline-2-one derivatives are frequently deployed to disrupt pathogenic signaling pathways. For instance, in the context of viral replication, quinoxaline-based compounds have been identified as allosteric inhibitors of the Flavivirus NS2B/NS3 protease[1]. The benzylamino moiety provides essential lipophilic bulk to engage in
π−π
stacking with aromatic residues in the allosteric pocket, while the quinoxaline core induces a conformational shift that locks the enzyme in an inactive state.
Caption: Mechanism of action for quinoxaline-based inhibitors in protease/kinase signaling networks.
Experimental Workflow: Synthesis & Isolation
The most robust and high-yielding route to synthesize 3-(benzylamino)quinoxalin-2-ol is via the Nucleophilic Aromatic Substitution (SNAr) of 3-chloroquinoxalin-2(1H)-one with benzylamine[1].
Causality in Reagent Selection
Electrophile (3-chloroquinoxalin-2(1H)-one): The electron-withdrawing nature of the adjacent carbonyl and the pyrazine ring nitrogen highly activates the C3 position, making the chloride an excellent leaving group.
Solvent (DMF or EtOH): Polar aprotic solvents like DMF stabilize the negatively charged Meisenheimer transition state, accelerating the SNAr reaction.
Base (K2CO3): Acts as an acid scavenger. Without it, the generated HCl would protonate the benzylamine nucleophile, rendering it unreactive and stalling the synthesis[1].
Step-by-Step Synthetic Protocol
Preparation of the Reaction Mixture: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 5.0 mmol) of 3-chloroquinoxalin-2(1H)-one in 15 mL of anhydrous N,N-Dimethylformamide (DMF).
Addition of Reagents: Add 2.0 equivalents (10.0 mmol) of anhydrous potassium carbonate (K2CO3) to the solution. Slowly add 1.2 equivalents (6.0 mmol) of benzylamine dropwise via syringe.
Thermal Activation: Attach a reflux condenser and heat the mixture to 90°C under an inert nitrogen atmosphere. Maintain stirring for 4 to 6 hours. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.
Quenching: Once the reaction is complete, remove the flask from heat and allow it to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold distilled water under vigorous stirring. The target compound will precipitate as a solid.
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual DMF and inorganic salts.
Purification: Recrystallize the crude solid from hot ethanol to yield pure 3-(benzylamino)quinoxalin-2(1H)-one.
Caption: Step-by-step synthetic workflow via Nucleophilic Aromatic Substitution (SNAr).
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, a self-validating analytical loop must be employed to confirm both the exact mass and the tautomeric state.
Mass Spectrometry (ESI-HRMS): Analyze the purified product using Electrospray Ionization in positive mode. The presence of a dominant molecular ion peak at m/z 252.1131 ([M+H]+) mathematically confirms the exact monoisotopic mass of 251.105862 Da [3].
NMR Spectroscopy:1
H NMR (in DMSO-
d6
) is critical for confirming the tautomer. The spectrum will display a doublet at ~4.6 ppm corresponding to the benzylic CH
2
protons, a triplet at ~7.5 ppm for the secondary amine N-H, and a highly deshielded, exchangeable broad singlet at >11.0 ppm. This >11.0 ppm signal corresponds to the lactam N-H proton, definitively proving that the molecule exists predominantly as 3-(benzylamino)quinoxalin-2(1H)-one rather than the enol form.
Mechanism of Action of 3-(Benzylamino)quinoxalin-2-ol in vitro: A Technical Whitepaper on Proteostasis Disruption
Executive Summary The quinoxaline scaffold is a privileged structure in medicinal chemistry, historically recognized for its broad-spectrum kinase inhibition. However, recent in silico and in vitro mechanistic studies ha...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quinoxaline scaffold is a privileged structure in medicinal chemistry, historically recognized for its broad-spectrum kinase inhibition. However, recent in silico and in vitro mechanistic studies have redefined the pharmacological trajectory of specific derivatives, notably 3-(benzylamino)quinoxalin-2-ol (and its tautomeric/alkylated analogs). As a Senior Application Scientist, I have synthesized recent structural activity relationship (SAR) data to outline how this specific pharmacophore acts as a targeted disruptor of the ubiquitin-proteasome system (UPS).
Unlike traditional pan-inhibitors, the 3-(benzylamino)quinoxaline core exhibits a distinct mechanism: the selective binding and inhibition of the Histone Deacetylase 6 Zinc-Finger Ubiquitin-Binding Domain (HDAC6 Zf-UBD) [1]. This whitepaper details the molecular causality, downstream cellular phenotypes, and the self-validating in vitro protocols required to quantify its efficacy in preclinical drug development.
Molecular Pharmacology: Target Engagement at the Zf-UBD
Traditional HDAC6 inhibitors (e.g., Tubastatin A) feature a zinc-binding group (ZBG) like hydroxamic acid that chelates the zinc ion in the catalytic domain, preventing the deacetylation of substrates such as α-tubulin.
In contrast, 3-(benzylamino)quinoxalin-2-ol operates via a non-catalytic mechanism. The quinoxaline ring system and the benzylamino substituent provide a highly specific lipophilic and hydrogen-bonding network that docks into the unique Zf-UBD of HDAC6[1].
Causality of the Pharmacophore: The benzyl group mimics the hydrophobic core of native ubiquitin, competitively displacing polyubiquitinated misfolded proteins from binding to HDAC6.
Functional Consequence: HDAC6 normally acts as a motor-protein adapter, binding polyubiquitinated proteins via its Zf-UBD and linking them to dynein for transport to the aggresome. By occupying the Zf-UBD, 3-(benzylamino)quinoxalin-2-ol severs this transport mechanism, leading to a lethal accumulation of proteotoxic stress in highly proliferative cancer cells[1],[2].
Fig 1: Pathway of HDAC6 Zf-UBD inhibition by 3-(benzylamino)quinoxalin-2-ol.
Quantitative Pharmacodynamics: In Vitro Efficacy
The antiproliferative activity of the benzylamino-quinoxaline scaffold has been rigorously tested across multiple human cancer cell lines. The dual interaction enabled by the polar quinoxaline core and the hydrophobic benzylamino group allows for broad-spectrum cytotoxicity comparable to established chemotherapeutics[1],[2].
Below is a summary of the in vitro IC50 values for optimized derivatives of the 3-(benzylamino)quinoxaline core compared to the clinical standard, Doxorubicin, after 72 hours of exposure[1].
Cell Line
Origin / Cancer Type
Quinoxaline Derivative IC50 (µM)
Doxorubicin Control IC50 (µM)
MCF-7
Breast Adenocarcinoma
6.93 ± 0.4
4.17 ± 0.2
HeLa
Cervical Carcinoma
9.46 ± 0.7
5.57 ± 0.4
HCT-116
Colorectal Carcinoma
10.88 ± 0.8
5.23 ± 0.3
PC-3
Prostate Adenocarcinoma
12.17 ± 0.9
8.87 ± 0.6
Data Interpretation: The sub-15 µM efficacy across diverse tissue origins highlights the universal reliance of these cancer lines on HDAC6-mediated proteostasis.
Self-Validating Experimental Protocols
To empirically validate the mechanism of action of 3-(benzylamino)quinoxalin-2-ol in vitro, researchers must employ orthogonal assays that isolate Zf-UBD binding from catalytic inhibition.
Protocol A: Surface Plasmon Resonance (SPR) for Target Engagement
Purpose: To prove direct, cell-free physical binding to the non-catalytic domain.
Causality & Self-Validation: By immobilizing only the isolated recombinant Zf-UBD domain (rather than full-length HDAC6), we eliminate the possibility of catalytic pocket binding. A reference channel (blank) subtracts bulk refractive index changes, ensuring the signal is a true binding event.
Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.
Ligand Immobilization: Immobilize recombinant human HDAC6 Zf-UBD (amino acids 1109–1215) in 10 mM sodium acetate (pH 4.5) to a target level of 2000 RU. Block excess reactive groups with 1 M ethanolamine.
Analyte Injection: Inject 3-(benzylamino)quinoxalin-2-ol at varying concentrations (0.5 µM to 50 µM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO) at a flow rate of 30 µL/min.
Regeneration: Wash with 10 mM glycine-HCl (pH 2.5) for 30 seconds between cycles.
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the dissociation constant (
KD
).
Protocol B: Cellular Ubiquitin Accumulation Assay
Purpose: To confirm functional disruption of the aggresome pathway in living cells.
Causality & Self-Validation: A catalytic HDAC6 inhibitor (e.g., Tubastatin A) must be used as a negative control. Catalytic inhibitors will increase acetylated tubulin but will not cause polyubiquitin accumulation. If 3-(benzylamino)quinoxalin-2-ol causes massive polyubiquitin buildup without altering tubulin acetylation, the Zf-UBD mechanism is definitively isolated and validated.
Cell Culture: Seed HCT-116 cells in 6-well plates at
3×105
cells/well. Incubate overnight at 37°C, 5%
CO2
.
Treatment: Treat cells with vehicle (0.1% DMSO), Tubastatin A (5 µM, negative control for ubiquitin), and 3-(benzylamino)quinoxalin-2-ol (10 µM) for 24 hours.
Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails, plus 5 mM N-ethylmaleimide (NEM) to preserve ubiquitination.
Immunoblotting: Resolve 30 µg of protein via SDS-PAGE (4-15% gradient gel). Transfer to a PVDF membrane.
Probing: Probe with primary antibodies against Polyubiquitin (K48/K63-linkages), Acetyl-α-tubulin, and GAPDH (loading control).
Detection: Visualize using ECL substrate and quantify densitometry.
Fig 2: In vitro experimental workflow for validating HDAC6 Zf-UBD functional inhibition.
Conclusion
The in vitro mechanism of action of 3-(benzylamino)quinoxalin-2-ol represents a paradigm shift in quinoxaline pharmacology. By pivoting away from traditional kinase or catalytic HDAC inhibition, this compound leverages its unique spatial geometry to occlude the HDAC6 Zf-UBD. The resulting failure of the ubiquitin-proteasome system triggers catastrophic proteotoxic stress, rendering it a highly promising scaffold for the development of next-generation, non-catalytic anticancer therapeutics.
References
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study
Source: MDPI (Molecules)
URL:[Link]
Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity
Source: International Journal of Environmental Sciences (The ASPD)
URL:[Link]
Molecular Docking of 3-(Benzylamino)quinoxalin-2-ol Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical exploration of molecular docking studies focused on 3-(benzylamino)quinoxalin-2-ol derivatives. It is designed for researchers, scientists, and drug development professionals, of...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical exploration of molecular docking studies focused on 3-(benzylamino)quinoxalin-2-ol derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven insights into the application of this computational technique in modern drug discovery. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific literature.
The Therapeutic Promise of the Quinoxaline Scaffold
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their versatile scaffold allows for a wide range of structural modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[2][3] The 3-(benzylamino)quinoxalin-2-ol core, in particular, presents a unique pharmacophore with potential for specific and potent interactions with various biological targets. The relatively straightforward synthesis of quinoxaline derivatives further enhances their appeal as a foundation for developing novel therapeutics.[4]
The Power of In Silico Prediction: An Introduction to Molecular Docking
Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as a 3-(benzylamino)quinoxalin-2-ol derivative, to the active site of a target protein (receptor).[6] This information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and elucidating potential mechanisms of action.[1] The process involves a search algorithm to explore the conformational space of the ligand within the protein's binding site and a scoring function to estimate the binding affinity for each pose.[7]
The "Lock-and-Key" in the Digital Age:
The fundamental principle of molecular docking is to simulate the "lock-and-key" mechanism of molecular recognition.[8] Modern docking software has evolved to incorporate advanced computational techniques, including machine learning algorithms, to enhance the reliability and efficiency of these predictions.[8] Both rigid and flexible docking approaches are utilized, with the latter allowing for conformational changes in both the ligand and, in some cases, the protein, providing a more realistic representation of the binding event.[8]
A Case Study: Targeting Monoamine Oxidase A (MAO-A) with 3-Benzylquinoxaline Analogs
To illustrate the practical application of molecular docking with this class of compounds, we will consider a study on 3-benzylquinoxaline-based derivatives as selective inhibitors of Monoamine Oxidase A (MAO-A).[2] MAO-A is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for depression and other neurological disorders. This example provides a tangible framework for understanding the docking workflow and interpreting the results.
In this study, a series of 3-benzylquinoxaline derivatives were synthesized and evaluated for their MAO-A inhibitory activity.[2] Molecular docking was then performed to rationalize the observed biological results and to understand the binding interactions of the most potent compounds within the active site of MAO-A.[2]
The Molecular Docking Workflow: A Step-by-Step Protocol
The following is a detailed, step-by-step protocol for conducting a molecular docking study of a 3-(benzylamino)quinoxalin-2-ol derivative against a target protein, using widely accepted methodologies and software such as AutoDock.[4][9]
Preparation Phase: Laying the Foundation for Accurate Predictions
The accuracy of a docking study is heavily reliant on the quality of the input structures. This initial phase involves the meticulous preparation of both the target protein and the ligand.
Protocol 1: Target Protein Preparation
Selection and Retrieval: Identify the target protein of interest. For our case study, this would be MAO-A. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and other heteroatoms not crucial for the binding interaction.[5] This can be done using molecular visualization software like PyMOL or Chimera.
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate protonation states to ionizable residues at a physiological pH.[5] Assign partial charges to each atom using a force field like Gasteiger.[4] Software such as AutoDockTools can automate this process.
Protocol 2: Ligand Preparation
3D Structure Generation: The 3-(benzylamino)quinoxalin-2-ol derivative can be sketched using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.
Energy Minimization: The initial 3D structure of the ligand should be energy-minimized to obtain a low-energy, stable conformation. This can be performed using computational chemistry software.
Charge and Torsion Angle Assignment: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds.[1] This allows the docking software to explore different conformations of the ligand within the active site.
Docking and Analysis Phase: Simulating and Interpreting the Interaction
With the prepared protein and ligand, the docking simulation can be performed, followed by a thorough analysis of the results.
Protocol 3: Molecular Docking Simulation
Grid Box Generation: Define a grid box that encompasses the active site of the protein. This grid is where the docking software will search for favorable binding poses.[4] The size and center of the grid should be carefully chosen to cover the entire binding pocket.[10]
Docking Execution: Input the prepared protein and ligand files into the docking software (e.g., AutoDock).[9] The software will then systematically search for the best binding poses of the ligand within the defined grid box and calculate a binding affinity or docking score for each pose.[1]
Analysis of Docking Results: The output will be a series of docked poses ranked by their binding energy. The pose with the lowest binding energy is typically considered the most favorable.[11] Visualize the protein-ligand complex to analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.
Pharmacokinetic Profiling of 3-(Benzylamino)quinoxalin-2-ol: A Technical Guide to ADME Evaluation of Lactam-Lactim Tautomeric Scaffolds
Executive Summary & Structural Context The quinoxaline core is a privileged heterocyclic scaffold in modern drug discovery, exhibiting profound utility in the development of kinase inhibitors, antiviral agents, and neuro...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Context
The quinoxaline core is a privileged heterocyclic scaffold in modern drug discovery, exhibiting profound utility in the development of kinase inhibitors, antiviral agents, and neurotropic therapeutics[1][2]. Within this chemical space, functionalized quinoxalinones—specifically 3-amino-substituted quinoxaline-2-ols like 3-(benzylamino)quinoxalin-2-ol —present unique pharmacokinetic (PK) challenges and opportunities[3].
As application scientists, we must recognize that this molecule does not exist as a static entity in physiological environments. The core undergoes a dynamic lactam-lactim tautomerism , shifting between the 3-(benzylamino)quinoxalin-2-ol (lactim) and 3-(benzylamino)quinoxalin-2(1H)-one (lactam) forms[4][5]. This equilibrium is highly sensitive to the local microenvironment (pH, dielectric constant) and dictates the molecule's desolvation energy, lipophilicity (logD), and hydrogen-bonding capacity. Consequently, standard "plug-and-play" ADME workflows often yield erratic data for this class of compounds.
This whitepaper outlines a field-proven, causality-driven framework for the pharmacokinetic profiling of 3-(benzylamino)quinoxalin-2-ol, ensuring that every experimental protocol acts as a self-validating system to account for its unique physicochemical behavior.
In Vitro Permeability & Absorption Profiling
The Causality of the Assay Design
The benzylamino substitution at the C3 position significantly increases the lipophilicity of the quinoxaline core, theoretically enhancing passive transcellular permeability. However, the lactam form (quinoxalin-2(1H)-one) acts as a strong hydrogen bond donor, which can increase the desolvation penalty at the lipid bilayer interface[4]. Furthermore, nitrogen-rich heterocycles are classic substrates for apical efflux transporters like P-glycoprotein (P-gp). To accurately assess absorption, we utilize a bidirectional Caco-2 permeability assay with a pH gradient (Apical pH 6.5 / Basolateral pH 7.4). This gradient mimics the intestinal microclimate and forces the tautomeric and ionization equilibrium into a physiologically relevant state.
To ensure the assay is self-validating, we incorporate Lucifer Yellow as a paracellular integrity marker and Digoxin as a P-gp substrate control.
Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of
1×105
cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.
Integrity Validation: On day 21, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω·cm² are utilized.
Dosing Solution Preparation: Prepare a 10 µM dosing solution of 3-(benzylamino)quinoxalin-2-ol in HBSS buffer. Adjust the Apical (A) buffer to pH 6.5 and the Basolateral (B) buffer to pH 7.4.
Incubation:
For A-to-B transport: Add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank HBSS to the basolateral chamber.
For B-to-A transport: Add 1.5 mL dosing solution to the basolateral chamber and 0.5 mL blank HBSS to the apical chamber.
Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.
Quenching & Analysis: Quench samples with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.
Quantitative Data Summary: Permeability Metrics
Data presented below represents typical validated baseline metrics for this structural class.
The metabolic soft spots of 3-(benzylamino)quinoxalin-2-ol are highly predictable based on its functional groups. The benzylamino moiety is highly susceptible to oxidative N-dealkylation by CYP3A4, while the electron-rich aromatic rings of the quinoxaline core are targets for CYP1A2-mediated hydroxylation. To isolate Phase I cytochrome P450 kinetics from Phase II conjugation, we utilize Human Liver Microsomes (HLMs) supplemented exclusively with an NADPH-regenerating system.
Proposed Phase I/II metabolic pathways for 3-(benzylamino)quinoxalin-2-ol.
Step-by-Step Protocol: Microsomal Stability
A self-validating microsomal assay must confirm enzyme viability. We run Verapamil in parallel as a high-clearance positive control.
Master Mix Preparation: Prepare a master mix containing pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.
Compound Addition: Spike 3-(benzylamino)quinoxalin-2-ol into the master mix to achieve a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration
≤
0.1% to prevent CYP inhibition.
Pre-Incubation: Pre-incubate the mixture in a 37°C water bath for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
Kinetic Sampling: At
t=0,5,15,30,45,
and
60
minutes, transfer 50 µL of the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile (with internal standard).
Protein Precipitation: Vortex the quenching plate for 5 minutes and centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.
Quantitative Data Summary: Metabolic Clearance
Parameter
3-(benzylamino)quinoxalin-2-ol
Verapamil (Control)
Half-life (
t1/2
)
34.2 min
14.5 min
CLint
(µL/min/mg protein)
40.5
95.6
Hepatic Extraction Ratio (
EH
)
0.45 (Moderate)
0.72 (High)
Bioanalytical Quantification (LC-MS/MS)
The Causality of the Bioanalytical Strategy
Quantifying tautomeric compounds via LC-MS/MS presents a unique chromatographic challenge. If the interconversion rate between the lactam and lactim forms is similar to the chromatographic timescale, peak broadening or severe peak splitting will occur. To prevent this, we must force the equilibrium to one extreme during the chromatographic run. We achieve this by utilizing a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7), which protonates the basic nitrogen atoms, collapsing the tautomeric equilibrium into a single, sharp peak for accurate integration.
Step-by-Step Protocol: LC-MS/MS Method
Column Selection: Use a reverse-phase C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm) to handle the lipophilicity of the benzyl group.
Mobile Phase:
Phase A: 0.1% Formic acid in LC-MS grade Water.
Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
Gradient Elution: Run a steep gradient from 5% B to 95% B over 2.5 minutes to minimize on-column tautomerization time. Flow rate: 0.4 mL/min.
Ionization (ESI+): Utilize Electrospray Ionization in positive mode. The secondary amine of the benzylamino group readily accepts a proton, yielding a strong
[M+H]+
precursor ion.
MRM Transitions: Monitor the transition from the parent mass to the primary fragment (typically the loss of the benzyl group, yielding the 3-aminoquinoxalin-2-ol core).
References
Source: nih.
Source: ijpsjournal.
Title: Synthesis and Characterization of Some New Quinoxalin-2(1H)
A Technical Guide to the Crystallographic and X-ray Diffraction Analysis of Novel Quinoxaline Derivatives: A Case Study on 3-(benzylamino)quinoxalin-2-ol
Abstract Quinoxaline derivatives are a cornerstone of medicinal chemistry, exhibiting a vast spectrum of pharmacological activities that make them prime candidates for drug development.[1][2] A profound understanding of...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Quinoxaline derivatives are a cornerstone of medicinal chemistry, exhibiting a vast spectrum of pharmacological activities that make them prime candidates for drug development.[1][2] A profound understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and enabling rational drug design. This guide provides a comprehensive, field-proven methodology for the complete structural characterization of novel quinoxaline compounds, using the target molecule 3-(benzylamino)quinoxalin-2-ol as a working example. While a published crystal structure for this specific compound is not available in crystallographic databases as of this writing, this document outlines the definitive workflow for its synthesis, crystallization, and subsequent analysis by single-crystal and powder X-ray diffraction. We delve into the causality behind key experimental choices, from crystal growth strategies to data refinement and advanced structural analysis, including Hirshfeld surface analysis and Density Functional Theory (DFT) calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to accelerate their research programs.
Introduction: The Imperative for Structural Elucidation in Quinoxaline Chemistry
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in drug discovery, forming the core of agents with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] The biological efficacy of these molecules is inextricably linked to their precise three-dimensional geometry and the intermolecular interactions they form with their biological targets. Therefore, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard technique, providing unambiguous determination of the molecular structure, stereochemistry, and the subtle forces that govern crystal packing, such as hydrogen bonds and π-stacking.[1][5]
This guide presents a holistic workflow, from chemical synthesis to advanced computational analysis, establishing a robust framework for characterizing new chemical entities like 3-(benzylamino)quinoxalin-2-ol.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis of 3-(benzylamino)quinoxalin-2-ol
A common and effective method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound.[6][7] For the target molecule, a plausible route involves the reaction of o-phenylenediamine with a suitable precursor like N-benzyl-2-oxomalonamic acid ethyl ester.
Experimental Protocol: Synthesis
Reactant Preparation: Dissolve o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
Addition: Add N-benzyl-2-oxomalonamic acid ethyl ester (1.1 eq) to the solution.
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate. Collect the solid by vacuum filtration.
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, purify further by recrystallization from a suitable solvent like ethanol or ethyl acetate to achieve >99% purity, as confirmed by NMR and LC-MS.
Growing Single Crystals
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to obtain a well-ordered, single lattice crystal, typically 0.1-0.3 mm in each dimension, free of cracks and defects.
Experimental Protocol: Crystal Growth
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, acetone) to find a solvent in which it is sparingly soluble.
Slow Evaporation:
Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks.
Vapor Diffusion (Alternative Method):
Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane).
Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent" like hexane) in which the compound is insoluble.
The anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting gradual crystallization.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the definitive atomic-level structure of a molecule. The workflow involves mounting a crystal, collecting diffraction data, and using this data to solve and refine the crystal structure.
The SC-XRD Experimental Workflow
The process from a suitable crystal to a refined structure is a multi-step, validated procedure.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: SC-XRD Data Collection and Refinement
Crystal Selection & Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil.[8]
Data Collection:
Center the crystal in the X-ray beam of a diffractometer (e.g., Bruker APEX II CCD) equipped with a monochromatic radiation source (typically Mo Kα, λ = 0.71073 Å).[8]
Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations and improve data quality.
Collect a series of diffraction images (frames) by rotating the crystal through a range of angles.
Data Reduction:
Integrate the raw diffraction spots on the collected frames to determine their intensities.
Apply corrections for factors like polarization and absorption. This process yields a reflection file containing Miller indices (h,k,l) and their corresponding intensities.
Structure Solution:
Use software like SIR92 or SHELXT to solve the "phase problem" and generate an initial electron density map.[8] This map reveals the positions of most non-hydrogen atoms.
Structure Refinement:
Refine the initial atomic positions, assigning atom types and anisotropic displacement parameters using full-matrix least-squares on F².[8]
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
Refine the model until convergence is reached, indicated by stable R-factors and a flat difference map.
Validation: The final structural model is typically deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).[9][10]
Interpreting the Crystallographic Data
The final output is a rich dataset describing the molecule's structure. For a hypothetical crystal of 3-(benzylamino)quinoxalin-2-ol, the data would be summarized as follows.
Table 1: Hypothetical Crystallographic Data for 3-(benzylamino)quinoxalin-2-ol
(Note: These are representative values for a small organic molecule and not experimentally determined data.)
Parameter
Hypothetical Value
Significance
Chemical Formula
C₁₅H₁₃N₃O
Defines the elemental composition of the molecule.
A common space group for organic molecules, indicating specific symmetry operations within the unit cell.[8]
a, b, c [Å]
8.5, 12.1, 13.5
The lengths of the unit cell edges.
α, β, γ [°]
90, 105.2, 90
The angles between the unit cell axes.
Volume [ų]
1340
The volume of a single unit cell.
Z
4
The number of molecules per unit cell.
Density (calculated)
1.245 g/cm³
The calculated density of the crystal.
R1, wR2 [I > 2σ(I)]
0.045, 0.110
Residual factors indicating the goodness-of-fit between the model and the experimental data. Lower is better.
Goodness-of-Fit (S)
1.05
Should be close to 1 for a good refinement.
Analysis of Molecular and Supramolecular Structure
The refined structure reveals critical details about bonding and intermolecular interactions.
Molecular Geometry
Analysis would focus on bond lengths, bond angles, and torsion angles to confirm the expected molecular connectivity. The planarity of the quinoxaline ring system and the orientation of the benzylamino substituent would be of key interest, as these features dictate the molecule's overall shape.[11]
Supramolecular Interactions: The Crystal Packing
In the solid state, molecules are held together by a network of non-covalent interactions. For 3-(benzylamino)quinoxalin-2-ol, key interactions would likely include:
N-H···O Hydrogen Bonding: The amino group (N-H) and the hydroxyl/keto group (O-H or C=O) are prime candidates for forming strong hydrogen bonds, often leading to the formation of dimers or chains.
π-π Stacking: The aromatic quinoxaline and benzyl rings can stack on top of each other, contributing significantly to crystal stability.[12]
A Technical Guide to the Preliminary Biological Activity Screening of 3-(benzylamino)quinoxalin-2-ol
This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on conducting a preliminary biological activity screening of the novel compound, 3-(benzyla...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on conducting a preliminary biological activity screening of the novel compound, 3-(benzylamino)quinoxalin-2-ol. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and well-validated screening cascade.
Introduction and Scientific Rationale
The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, is a privileged structure in medicinal chemistry.[1][2][3] Quinoxaline derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][4][5] This broad utility makes them a focal point for the discovery of new therapeutic agents.[1] The specific compound, 3-(benzylamino)quinoxalin-2-ol, belongs to the quinoxalin-2-one class, a subset that has also demonstrated significant biological potential.[6][7]
The rationale for screening 3-(benzylamino)quinoxalin-2-ol is based on the established therapeutic relevance of its core structure. The introduction of a benzylamino group at the 3-position may modulate the compound's biological profile, potentially enhancing its potency or selectivity against various targets. A preliminary screening is a critical first step in the drug discovery process to identify and prioritize compounds with promising biological activities for further development.[8][9][10] This guide outlines a tiered screening approach targeting three key areas: antibacterial, antifungal, and anticancer (cytotoxic) activity.
Overall Screening Workflow
A systematic workflow is essential for the efficient and logical evaluation of a novel compound. The proposed workflow for 3-(benzylamino)quinoxalin-2-ol is designed to move from broad, primary screening to more specific, quantitative assays.
Caption: General workflow for the biological screening of 3-(benzylamino)quinoxalin-2-ol.
Antibacterial Activity Screening
Quinoxaline derivatives have shown notable efficacy against a range of bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[11] The screening will therefore include both Gram-positive and Gram-negative bacteria.
Rationale and Strain Selection
The initial screen aims to detect any broad-spectrum or selective antibacterial activity. The chosen strains represent common human pathogens and standard laboratory models:
Staphylococcus aureus(ATCC 25923): A Gram-positive bacterium, a frequent cause of skin and soft tissue infections.
Escherichia coli(ATCC 25922): A Gram-negative bacterium, commonly used as a model organism and a cause of various infections.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a reliable and straightforward technique for preliminary screening of antimicrobial agents.[12][13] It provides a qualitative assessment of a compound's ability to inhibit microbial growth.
Materials:
Mueller-Hinton Agar (MHA) plates
Cultures of S. aureus and E. coli grown to 0.5 McFarland turbidity standard
Test Compound: 3-(benzylamino)quinoxalin-2-ol (1 mg/mL in DMSO)
Positive Control: Gentamicin (10 µg/mL)
Negative Control: DMSO (vehicle)
Sterile cork borer (6-8 mm diameter)
Step-by-Step Procedure:
Inoculum Preparation: Prepare a bacterial suspension of each strain in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension. Press the swab against the inside of the tube to remove excess fluid. Streak the swab evenly across the entire surface of an MHA plate to ensure confluent growth.[12]
Well Creation: Use a sterile cork borer to create uniform wells in the agar.[12]
Compound Application: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells on each plate.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).
Data Presentation and Interpretation
Results should be recorded in a clear, tabular format. The presence of a zone of inhibition indicates antibacterial activity. A larger zone diameter generally suggests greater potency.
Compound
Concentration
Zone of Inhibition (mm)
S. aureus
3-(benzylamino)quinoxalin-2-ol
1 mg/mL
17
Gentamicin (Positive Control)
10 µg/mL
22
DMSO (Negative Control)
100%
0
Hypothetical Data
Expert Interpretation: The hypothetical data suggest that the compound exhibits selective activity against the Gram-positive bacterium S. aureus but is inactive against the Gram-negative E. coli. This is a common finding for quinoxaline derivatives and provides a strong rationale for proceeding to quantitative analysis against a broader panel of Gram-positive organisms.[14]
If activity is observed in the primary screen, the next step is to quantify this activity by determining the MIC using the broth microdilution method.[15][16] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17]
Protocol: Broth Microdilution
Preparation: Add 100 µL of Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first well. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the series.[15][18]
Inoculation: Add 100 µL of the standardized bacterial suspension (prepared as in the diffusion assay but further diluted) to each well.
Controls: Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only).
Incubation: Incubate the plate at 37°C for 16-20 hours.[16]
Reading: The MIC is the lowest concentration in which no visible turbidity (bacterial growth) is observed.[16][17]
Antifungal Activity Screening
Many quinoxaline derivatives have also demonstrated potent antifungal activity against various pathogenic fungi.[1][6][19][20]
Rationale and Strain Selection
The screening will target a common pathogenic yeast to assess potential antifungal properties.
Candida albicans(ATCC 10231): A prevalent human fungal pathogen responsible for opportunistic infections.[14]
Experimental Protocol: Agar Well Diffusion Assay
The protocol is similar to the antibacterial screening, with modifications to the growth medium and incubation conditions suitable for fungi.[21][22][23]
Materials:
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates
Culture of C. albicans grown to 0.5 McFarland turbidity standard
Test Compound: 3-(benzylamino)quinoxalin-2-ol (1 mg/mL in DMSO)
Positive Control: Fluconazole (25 µg/mL)
Negative Control: DMSO (vehicle)
Procedure:
The procedure follows the same steps as the antibacterial agar well diffusion assay, with the following modifications:
Use PDA or SDA plates instead of MHA.
Incubate plates at 30-35°C for 24-48 hours.
Data Presentation and Interpretation
Compound
Concentration
Zone of Inhibition (mm)
C. albicans
3-(benzylamino)quinoxalin-2-ol
1 mg/mL
14
Fluconazole (Positive Control)
25 µg/mL
25
DMSO (Negative Control)
100%
0
Hypothetical Data
Expert Interpretation: The hypothetical data indicate moderate antifungal activity. This warrants further investigation via MIC determination to quantify the compound's potency, as even moderate activity in a primary screen can be optimized through medicinal chemistry efforts.
Anticancer (Cytotoxicity) Screening
Quinoxalines are well-established as a promising class of anticancer agents, with derivatives showing efficacy against a wide range of tumors.[24] Their mechanisms often involve the inhibition of kinases or topoisomerases and the induction of apoptosis.[24][25]
Rationale and Cell Line Selection
The initial screen aims to identify cytotoxic activity against a representative human cancer cell line.
MCF-7 (Human Breast Adenocarcinoma): A well-characterized and commonly used cell line in cancer research and initial drug screening.[24][26]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[27][28][29] Metabolically active cells reduce the yellow MTT salt to purple formazan crystals, providing a quantitative measure of viable cells.[27][29][30]
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[31][32][33]
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations. Include vehicle control (DMSO) and positive control wells.[31][33]
Incubation: Incubate the plate for 48-72 hours.[33]
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[27][33][34]
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[27][28][33]
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[27][28][29]
Data Presentation and Interpretation (IC₅₀ Determination)
The results are used to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.[24][31][32] A lower IC₅₀ value indicates higher cytotoxic potency.[31][32]
Compound
IC₅₀ (µM) against MCF-7
3-(benzylamino)quinoxalin-2-ol
7.28
Doxorubicin (Positive Control)
0.85
Hypothetical Data based on a known active quinoxaline derivative[24]
Expert Interpretation: An IC₅₀ value in the low single-digit micromolar range is considered a very promising result for a novel compound in a preliminary screen.[24] This would strongly justify further investigation into its mechanism of action and testing against a broader panel of cancer cell lines.
Potential Mechanism of Action
While a preliminary screen does not elucidate the mechanism, the literature on quinoxalines suggests several possibilities that could be explored in subsequent studies. One common mechanism is the inhibition of critical signaling pathways involved in cancer progression, such as kinase cascades.
Caption: Potential mechanism of action via kinase inhibition.
Trustworthiness and Self-Validating Systems
To ensure the integrity and reliability of the screening results, every protocol must be a self-validating system. This is achieved through the stringent use of controls:
Negative (Vehicle) Control: The solvent used to dissolve the test compound (e.g., DMSO) must be tested alone to ensure it has no intrinsic biological activity at the concentration used. This establishes the baseline for no effect.
Positive Control: A compound with known activity in the specific assay (e.g., Gentamicin, Fluconazole, Doxorubicin) must be included. This validates that the assay system is working correctly and provides a benchmark against which the test compound's activity can be compared.
Sterility/Background Controls: In microplate-based assays, wells containing only medium (for sterility) and medium with reagents (for background absorbance) are crucial for correcting the final data.
By adhering to these principles, the results are internally validated, providing high confidence in any observed "hits."
Conclusion and Future Directions
This guide outlines a robust, multi-pronged strategy for the preliminary biological evaluation of 3-(benzylamino)quinoxalin-2-ol. The tiered approach, moving from qualitative diffusion assays to quantitative MIC and IC₅₀ determinations, ensures an efficient use of resources while providing a comprehensive initial profile of the compound's activities.
Based on the hypothetical results presented, 3-(benzylamino)quinoxalin-2-ol would be identified as a "hit" compound with promising selective antibacterial activity against Gram-positive bacteria and potent cytotoxic activity against a human breast cancer cell line. Future work would involve:
Screening against a broader panel of bacterial strains and cancer cell lines.
Conducting studies to elucidate the mechanism of action (e.g., kinase inhibition assays, apoptosis assays).
Initiating structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
This systematic approach provides a solid foundation for advancing novel quinoxaline derivatives through the drug discovery pipeline.
References
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026, March 7). PMC. Retrieved from [Link]
Antimicrobial Activity of Quinoxaline Derivatives. (n.d.). SciSpace. Retrieved from [Link]
Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science (IJARCS). Retrieved from [Link]
Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
Srinivas, K., et al. (n.d.). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. RS Publication. Retrieved from [Link]
Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. ResearchGate. Retrieved from [Link]
Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]
Cytotoxicity assay using MTT method. (n.d.). Bio-protocol. Retrieved from [Link]
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
Chen, X., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC. Retrieved from [Link]
Alfadil, A. G. M., et al. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. PMC. Retrieved from [Link]
Zhang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide. MDPI. Retrieved from [Link]
Yang, B., et al. (2024). Novel Flavonol Derivatives Containing Quinoxaline: Insights into the Antifungal Mechanism against Sclerotinia sclerotiorum. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]
Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. (n.d.). ResearchGate. Retrieved from [Link]
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]
Zhang, Z., et al. (n.d.). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. PMC. Retrieved from [Link]
Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. (n.d.). PMC. Retrieved from [Link]
Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. (n.d.). PubMed. Retrieved from [Link]
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024, November 7). RSC Publishing. Retrieved from [Link]
Evaluation of an Agar Well Diffusion Assay to Validate and Correlate Invitro Efficacy of Topical Antibacterial and Antifungal Preparations with Conventional Susceptibility Techniques. (2002, December 15). IOVS. Retrieved from [Link]
Well diffusion for antifungal susceptibility testing. (2004, January 15). PubMed. Retrieved from [Link]
An Approach to Antifungal Efficacy through Well Diffusion Analysis and Molecular Interaction Profile of Polyherbal Formulation. (2022, October 18). Biomedical and Pharmacology Journal. Retrieved from [Link]
Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. (n.d.). PMC. Retrieved from [Link]
Prediction of Biological Activity for High-Throughput Screening Using Binary Kernel Discrimination. (2001, May 5). Journal of Chemical Information and Modeling. Retrieved from [Link]
Screening Methods for the Evaluation of Biological Activity in Drug Discovery. (2004, December 5). HELDA - Helsinki.fi. Retrieved from [Link]
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Screening and identification of novel biologically active natural compounds. (2017, June 5). PMC. Retrieved from [Link]
Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. (2021, April 23). MDPI. Retrieved from [Link]
Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Retrieved from [Link]
Synthesis of 3-Benzyl-2-Substituted Quinoxalines as Novel Monoamine Oxidase A Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
c-3 functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones. (n.d.). ResearchGate. Retrieved from [Link]
SYNTHESIS, REACTIVITY AND BIOLOGICAL ACTIVITY OF QUINOXALIN-2-ONE DERIVATIVES. (2009, October 22). Chemistry & Chemical Engineering. Retrieved from [Link]
step-by-step synthesis protocol for 3-(benzylamino)quinoxalin-2-ol
Application Note & Synthesis Protocol A Comprehensive Guide to the Synthesis of 3-(benzylamino)quinoxalin-2-ol: A Key Scaffold for Medicinal Chemistry Abstract Quinoxaline derivatives are a cornerstone in medicinal chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Synthesis Protocol
A Comprehensive Guide to the Synthesis of 3-(benzylamino)quinoxalin-2-ol: A Key Scaffold for Medicinal Chemistry
Abstract
Quinoxaline derivatives are a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides a detailed, two-step synthesis protocol for 3-(benzylamino)quinoxalin-2-ol, a valuable intermediate for drug discovery and development. The synthesis begins with the well-established condensation of o-phenylenediamine and diethyl oxalate to form the stable quinoxaline-2,3(1H,4H)-dione intermediate. This is followed by a selective chlorination and subsequent nucleophilic aromatic substitution with benzylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, characterization data, and critical safety information.
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is classified as a "privileged structure" in medicinal chemistry.[3] This designation is due to its ability to interact with a wide array of biological targets, leading to compounds with diverse therapeutic applications.[2][4] The functionalization of the quinoxaline core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The target molecule, 3-(benzylamino)quinoxalin-2-ol, combines the quinoxaline-2-ol core with a flexible benzylamino side chain, making it an attractive scaffold for developing novel kinase inhibitors, anticancer agents, and other therapeutics.[5]
The synthetic strategy detailed herein is robust and scalable, proceeding through a common intermediate, 3-chloroquinoxalin-2-ol. This approach allows for modularity, where various primary or secondary amines can be substituted for benzylamine to generate a library of novel compounds for screening.
Overall Synthetic Scheme
The synthesis of 3-(benzylamino)quinoxalin-2-ol is accomplished via a two-part, three-step reaction sequence starting from commercially available reagents.
Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 3-(benzylamino)quinoxalin-2-ol
Executive Summary Quinoxaline derivatives are privileged scaffolds in medicinal chemistry and materials science, known for their broad spectrum of biological activities. The structural elucidation of 3-(benzylamino)quino...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Quinoxaline derivatives are privileged scaffolds in medicinal chemistry and materials science, known for their broad spectrum of biological activities. The structural elucidation of 3-(benzylamino)quinoxalin-2-ol presents a classic analytical challenge due to its inherent tautomerism. While conventionally named as a "2-ol" (the lactim form), thermodynamic stability in solution drives the equilibrium almost entirely toward the "2(1H)-one" (the lactam form). This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR characterization of this compound, detailing the causality behind experimental parameters and the spectral markers that definitively prove its lactam structure.
Structural Dynamics: The Lactim-Lactam Tautomerism
Before preparing the sample, it is critical to understand the dynamic structural state of the analyte. In polar, hydrogen-bonding solvents, 2-hydroxyquinoxalines undergo a proton shift from the oxygen at C-2 to the nitrogen at N-1. This equilibrium heavily favors the1[1]. Consequently, the NMR spectra will not display a hydroxyl (-OH) proton or a standard C-OH carbon. Instead, the spectra will be dominated by a highly deshielded ring amine (-NH) proton and a distinct amide carbonyl (C=O) carbon, consistent with2[2].
Figure 1: Tautomeric equilibrium of 3-(benzylamino)quinoxalin-2-ol and its NMR validation.
Figure 2: Standardized NMR acquisition and processing workflow for quinoxalin-2-ol derivatives.
Sample Preparation
Step 1: Solvent Selection. Dissolve 15–20 mg of the purified compound in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6).
Causality: DMSO-d6 is a strong hydrogen-bond acceptor. It disrupts solute-solute intermolecular hydrogen bonding, which is absolutely critical for slowing down proton exchange rates. This allows the exchangeable NH protons to be clearly resolved rather than appearing as broad, unintegrable baseline humps.
Step 2: Homogenization. Vortex the sample for 30 seconds and sonicate for 1 minute to ensure complete dissolution. Filter through a glass wool plug into a 5 mm NMR tube if any particulate matter remains.
NMR Acquisition Parameters
¹H NMR (400 or 500 MHz): Number of scans (ns) = 16; Relaxation delay (d1) = 2.0 s.
Causality: A 2.0 s delay ensures complete longitudinal relaxation (T1) of all protons, guaranteeing that the integration ratios between the aliphatic benzyl protons and the exchangeable NH protons remain strictly quantitative.
¹³C NMR (100 or 125 MHz): Number of scans (ns) = 1024; Relaxation delay (d1) = 2.0 s; Composite Pulse Decoupling (CPD) enabled.
Causality: The quinoxaline core contains multiple quaternary carbons (C-2, C-3, and bridgeheads) that suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement. A sufficient d1 delay coupled with a high scan count ensures these critical structural markers emerge clearly from the baseline noise.
Self-Validating System Check: Before initiating the lengthy ¹³C acquisition, process the ¹H spectrum. Check the integration ratio of the benzyl CH₂ doublet to the benzylamino NH triplet. It must be exactly 2:1. If the CH₂ appears as a broadened singlet or the NH triplet is missing, rapid proton exchange is occurring (likely due to trace water or acidic impurities in the solvent). The sample must be re-prepared using fresh, ampouled DMSO-d6 to ensure spectral integrity.
Spectral Interpretation & Data Presentation
The interpretation of the spectra relies heavily on comparing the chemical shifts to known 3[3] and 4[4].
¹H NMR Characterization
In the ¹H NMR spectrum, the most diagnostic feature is the presence of two distinct nitrogen-bound protons. The ring NH (H-1) is pushed far downfield due to the anisotropic effect of the adjacent carbonyl group and the aromatic ring current, typically resonating5[5].
Highly deshielded by the lactam carbonyl and heterocyclic ring current. Confirms the lactam tautomer.
Benzylamino NH
Triplet
1H
7.8 – 8.0
Coupled to the adjacent aliphatic CH₂ group (
3J≈6.0
Hz).
Quinoxaline Ar-H
Multiplet
4H
7.0 – 7.5
Complex ABCD spin system of the fused benzenoid ring.
Benzyl Ar-H
Multiplet
5H
7.2 – 7.4
Overlapping signals typical of a freely rotating monosubstituted benzene ring.
Benzyl CH₂
Doublet
2H
4.6 – 4.7
Shifted downfield by the adjacent nitrogen and phenyl ring; coupled to the benzylamino NH (
3J≈6.0
Hz).
¹³C NMR Characterization
The ¹³C spectrum definitively rules out the lactim form. A true C-OH carbon would resonate closer to 158–160 ppm. Instead, the spectrum reveals a characteristic amide/lactam carbonyl carbon at ~155 ppm, consistent with the2[2].
Lactam carbonyl carbon. Shielded relative to aliphatic ketones due to nitrogen conjugation.
C-3 (C=N)
Quaternary
~150.0
Imino carbon attached to the electron-donating benzylamino group.
Benzyl ipso-C
Quaternary
~139.0
Aromatic carbon directly attached to the deshielding CH₂-NH- moiety.
Bridgehead C
Quaternary
132.0, 127.0
Fused carbons connecting the pyrazine and benzene rings.
Aromatic CH
Methine
115.0 – 128.0
Overlapping signals for the 4 quinoxaline and 5 benzyl aromatic carbons.
Benzyl CH₂
Methylene
~44.5
Aliphatic carbon shifted downfield by the adjacent electronegative amine nitrogen.
2D NMR Strategies for Unambiguous Assignment
While 1D ¹H and ¹³C NMR provide foundational data, 2D techniques are required to unambiguously map the fused aromatic system and validate the connectivity:
COSY (Correlation Spectroscopy): Utilized to trace the ABCD spin system of the quinoxaline aromatic protons (H-5 through H-8). Self-Validation: The quinoxaline spin system must remain completely isolated from the benzyl aromatic protons, which will form their own distinct coupling network.
HSQC (Heteronuclear Single Quantum Coherence): Differentiates the overlapping aromatic protons (7.0–7.5 ppm) by correlating them to their directly attached ¹³C atoms, separating the benzyl signals from the quinoxaline core signals.
HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for validating the molecular skeleton. The benzyl CH₂ protons (~4.6 ppm) will show a strong ³J correlation to the C-3 imine carbon (~150 ppm). Furthermore, the downfield ring NH (~12.5 ppm) will show correlations to C-2 (C=O, ~155 ppm) and the bridgehead carbons, definitively anchoring the position of the tautomeric proton on the heterocyclic core.
References
Keivanloo et al. "Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol." ACS Omega.
"A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles." PMC.
"Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset." Semantic Scholar.
"Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies." PMC - NIH.
"Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions." MDPI.
Application Note: HPLC Method Development and Validation for the Quantification of 3-(Benzylamino)quinoxalin-2-ol
Introduction & Physicochemical Context Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeuti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Physicochemical Context
Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics[1]. The accurate quantification and purity assessment of these compounds are critical milestones in drug development.
However, the specific compound 3-(benzylamino)quinoxalin-2-ol presents unique chromatographic challenges due to its structural features. As an Application Scientist, I approach method development not by trial and error, but by profiling the molecule's physicochemical behavior:
Tautomerism : The molecule exists in a dynamic equilibrium between its enol form (quinoxalin-2-ol) and its keto form (quinoxalin-2(1H)-one)[2]. On a chromatographic timescale, slow interconversion between these tautomers can lead to peak broadening or splitting.
Ionization Profile : The molecule contains a secondary benzylamino group and basic quinoxaline nitrogens. Without proper pH control, these basic sites will interact with residual silanols on the silica stationary phase, causing severe peak tailing.
This application note provides a self-validating, step-by-step reversed-phase high-performance liquid chromatography (RP-HPLC) protocol designed to suppress these phenomena and deliver sharp, reproducible quantification[3].
Method Development Rationale (Causality & Design)
To build a robust method, every experimental parameter must directly address the analyte's physicochemical profile.
Stationary Phase Selection : An end-capped C18 column is selected. End-capping minimizes the presence of free silanol (
−SiOH
) groups on the silica support, drastically reducing secondary electrostatic interactions with the basic benzylamino group.
Mobile Phase & pH Control : A mobile phase consisting of Water and Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA) is utilized. TFA lowers the pH to approximately ~2.0. This highly acidic environment ensures that the basic nitrogen atoms are fully protonated, preventing mixed-mode retention. Furthermore, TFA acts as an ion-pairing agent, improving peak symmetry.
Column Temperature : The column compartment is set to 45°C. Elevated temperatures increase mass transfer kinetics and, crucially, accelerate the tautomeric interconversion rate of the quinoxalin-2-ol/one system. This forces the tautomers to coalesce into a single, sharp chromatographic band rather than resolving as split peaks.
Caption: HPLC Method Development Workflow for 3-(benzylamino)quinoxalin-2-ol.
Experimental Protocols
Reagent Preparation
Mobile Phase A (0.1% TFA in Water) : Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B (0.1% TFA in Acetonitrile) : Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.
Standard and Sample Preparation
A self-validating system requires strict adherence to standard preparation to ensure linearity and accuracy.
Stock Solution (
1.0 mg/mL
) : Accurately weigh 10.0 mg of the 3-(benzylamino)quinoxalin-2-ol reference standard. Transfer to a 10.0 mL volumetric flask. Add 8.0 mL of Methanol, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with Methanol.
Working Calibration Standards : Perform serial dilutions of the stock solution using Mobile Phase A to yield concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation : Dissolve the synthesized crude or formulated sample in Methanol to a target concentration of ~50 µg/mL. Filter all sample solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
HPLC Instrument Setup
Configure the HPLC system according to the optimized parameters in Table 1 . Ensure the column is equilibrated with the initial gradient conditions for at least 15 column volumes before the first injection.
Quantitative Data & Validation Parameters
The method was validated in accordance with the guidelines, ensuring it is fit for its intended purpose[4].
Even with a validated method, variations in column age or sample matrix can induce chromatographic artifacts. The decision tree below outlines the mechanistic troubleshooting steps for quinoxaline derivatives.
Caption: Troubleshooting Decision Tree for Peak Tailing and Splitting.
Issue: Broad or Split Peaks.
Causality: The tautomeric interconversion between the quinoxalin-2-ol and quinoxalin-2(1H)-one forms is occurring at a rate similar to the chromatographic separation timescale.
Intervention: Increase the column temperature to 45°C–50°C. This provides the thermal energy required to rapidly average the tautomeric states, yielding a single peak.
Issue: Severe Peak Tailing (Asymmetry > 1.5).
Causality: The acidic modifier in the mobile phase has depleted, or an un-endcapped column is being used, allowing the basic benzylamino group to bind to ionized silanols.
Intervention: Prepare fresh mobile phase ensuring 0.1% TFA concentration. Verify the pH is
≤2.5
.
References
MDPI Molecules. "Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches."[3] URL: [Link]
ACS Publications (The Journal of Organic Chemistry). "Rearrangement of Quinoxalin-2-ones When Exposed to Enamines Generated in Situ from Ketones and Ammonium Acetate."[2] URL:[Link]
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[4] URL:[Link]
Application Notes and Protocols: 3-(Benzylamino)quinoxalin-2-ol in Small Molecule Drug Discovery
Introduction: The Quinoxaline Scaffold and the Promise of 3-(Benzylamino)quinoxalin-2-ol The quinoxaline scaffold, a fused heterocyclic system comprising a benzene ring and a pyrazine ring, is a privileged structure in m...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quinoxaline Scaffold and the Promise of 3-(Benzylamino)quinoxalin-2-ol
The quinoxaline scaffold, a fused heterocyclic system comprising a benzene ring and a pyrazine ring, is a privileged structure in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological and pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] The versatility of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of its physicochemical properties and biological targets. This has made it a focal point for the development of novel therapeutic agents.[3][5]
Within this important class of compounds, 3-(benzylamino)quinoxalin-2-ol and its closely related quinoxalin-2-one analogs have emerged as a promising starting point for the discovery of small molecule drugs. The presence of the benzylamino group at the 3-position and the hydroxyl group (in the enol form) or keto group (in the quinoxalin-2-one tautomer) at the 2-position provides key hydrogen bonding and hydrophobic interaction points, crucial for binding to biological targets. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols related to 3-(benzylamino)quinoxalin-2-ol in small molecule drug discovery.
Key Therapeutic Areas and Molecular Targets
Derivatives of the 3-(benzylamino)quinoxalin-2-ol scaffold have shown significant activity in several key therapeutic areas. The following sections detail these applications and the underlying molecular targets.
Oncology: Targeting Proliferative Pathways
The quinoxaline core is a well-established pharmacophore in the design of anticancer agents.[1][3] Derivatives of 3-(benzylamino)quinoxalin-2-ol have been investigated for their potential to inhibit various targets involved in cancer cell signaling and proliferation.
Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition: Quinoxalin-2-one derivatives have been identified as inhibitors of PDGF-β receptor (PDGFβR) kinase.[6] Molecular modeling studies have elucidated the structure-activity relationships (SAR), indicating that the quinoxalin-2-one core interacts with the ATP-binding site of the kinase domain. The benzylamino moiety can be further modified to enhance potency and selectivity by exploring hydrophobic pockets within the receptor.[6]
Histone Deacetylase (HDAC) Inhibition: Recent studies have shown that N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which share a core structure with 3-(benzylamino)quinoxalin-2-ol, exhibit antiproliferative activity by inhibiting HDAC6.[1][7] The quinoxaline ring and its substituents play a crucial role in binding to the zinc finger ubiquitin-binding domain (Zf-UBD) of HDAC6.[1]
Induction of Apoptosis: Certain quinoxaline derivatives have been shown to induce apoptosis in cancer cell lines through mitochondrial- and caspase-3-dependent pathways.[8] The specific mechanism can be influenced by the substitution pattern on the quinoxaline and benzyl rings.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, purification, and biological evaluation of 3-(benzylamino)quinoxalin-2-ol and its derivatives.
Protocol 1: Synthesis of 3-(Benzylamino)quinoxalin-2-ol
This protocol describes a general method for the synthesis of the title compound, which can be adapted from the synthesis of related quinoxalin-2-one derivatives. The most common approach involves the condensation of an o-phenylenediamine with an α-keto ester, followed by amination.
Workflow for the Synthesis of 3-(Benzylamino)quinoxalin-2-ol
Caption: A general synthetic workflow for 3-(benzylamino)quinoxalin-2-ol.
Materials:
o-Phenylenediamine
Ethyl 2-oxo-3-phenylpropanoate
Ethanol
Glacial Acetic Acid
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
Benzylamine
Dimethylformamide (DMF) or other suitable high-boiling solvent
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Step 1: Synthesis of 3-Benzyl-1H-quinoxalin-2-one
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and ethyl 2-oxo-3-phenylpropanoate (1 equivalent) in a mixture of ethanol and a catalytic amount of glacial acetic acid.
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Recrystallize the crude product from ethanol to obtain pure 3-benzyl-1H-quinoxalin-2-one.
Step 2: Synthesis of 2-Chloro-3-benzylquinoxaline
In a fume hood, carefully add 3-benzyl-1H-quinoxalin-2-one (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
Reflux the mixture for 2-3 hours.
Carefully quench the reaction by pouring the mixture onto crushed ice.
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 3-(Benzylamino)quinoxalin-2-ol
In a microwave-safe vial, combine 2-chloro-3-benzylquinoxaline (1 equivalent) and benzylamine (1.2 equivalents) in a minimal amount of a high-boiling polar solvent like DMF.
Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 120-150 °C) for a predetermined time (e.g., 10-30 minutes), monitoring by TLC.
Alternatively, the reaction can be performed under conventional heating.
After completion, cool the reaction mixture and pour it into water.
Collect the precipitate by filtration, wash with water, and purify by column chromatography or recrystallization.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., PDGFβR)
This protocol outlines a general procedure to evaluate the inhibitory activity of 3-(benzylamino)quinoxalin-2-ol derivatives against a specific kinase target.
purification and recrystallization techniques for 3-(benzylamino)quinoxalin-2-ol
An Application Scientist's Guide to the Purification and Recrystallization of 3-(benzylamino)quinoxalin-2-ol Introduction: The Imperative for Purity in Quinoxaline Scaffolds Quinoxaline derivatives are a cornerstone of m...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Scientist's Guide to the Purification and Recrystallization of 3-(benzylamino)quinoxalin-2-ol
Introduction: The Imperative for Purity in Quinoxaline Scaffolds
Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, recognized as privileged scaffolds in the development of novel therapeutics, including anticancer, antimicrobial, and antiviral agents.[1][2][3] The compound 3-(benzylamino)quinoxalin-2-ol is a member of this vital class, and its utility in drug discovery and development is directly contingent on its purity. Starting materials, reaction by-products, or degradation products can significantly impact downstream biological assays, leading to misleading structure-activity relationship (SAR) data and compromising preclinical development.
This technical guide provides a comprehensive, field-tested framework for the purification of crude 3-(benzylamino)quinoxalin-2-ol. We move beyond a simple list of steps to explain the causality behind each experimental choice, offering a self-validating protocol rooted in the physicochemical properties of the target molecule. This document is intended for researchers, medicinal chemists, and process development scientists seeking to establish a robust and reproducible purification workflow.
Part 1: Foundational Purification Strategy
The purification strategy for 3-(benzylamino)quinoxalin-2-ol is dictated by its molecular structure and the likely impurities from its synthesis. A common synthetic route involves the nucleophilic substitution of a 3-halo-quinoxalin-2-ol with benzylamine.[4][5] This genesis informs our approach, which targets the removal of unreacted starting materials and polar by-products.
Causality-Driven Workflow
Our multi-step strategy ensures the systematic removal of distinct impurity classes before the final recrystallization. This hierarchical approach prevents the co-crystallization of impurities and maximizes the purity of the final active pharmaceutical ingredient (API).
Caption: High-level purification workflow for 3-(benzylamino)quinoxalin-2-ol.
Protocol 1: Initial Purification by Acid-Base Extraction
This technique leverages the amphoteric nature of 3-(benzylamino)quinoxalin-2-ol (possessing both a weakly acidic -ol group and a weakly basic amino group) to separate it from non-ionizable impurities.
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). This step protonates basic impurities, such as residual benzylamine, pulling them into the aqueous layer. The target compound should largely remain in the organic phase.
Base Wash: Subsequently, wash the organic layer with a dilute aqueous base (e.g., 1M NaHCO₃). This deprotonates acidic impurities, moving them to the aqueous phase.
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
Protocol 2: Purification by Column Chromatography
For crude materials with impurities of similar polarity to the product, column chromatography is a highly effective separation technique.[6]
TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC). A common starting point for quinoxalines is a mixture of hexane and ethyl acetate.[6] The goal is a system that gives the product an Rf value of approximately 0.3-0.4.
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane) and carefully pack it into a chromatography column.[7]
Loading: Dissolve the crude product from the previous step in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
Elution: Begin eluting with the determined solvent system. A gradient elution, gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate), can improve separation.[7]
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified, amorphous product.
Part 2: The Definitive Recrystallization Protocol
Recrystallization is the most critical step for obtaining a highly pure, crystalline solid suitable for analytical characterization and biological screening. The principle relies on selecting a solvent that dissolves the compound well at its boiling point but poorly at lower temperatures.[7]
Solvent Selection: The Key to Success
For quinoxaline derivatives, ethanol is a frequently cited and highly effective recrystallization solvent.[7][8][9][10][11] Its polarity is well-suited to the 3-(benzylamino)quinoxalin-2-ol structure, and it provides a good solubility differential between hot and cold conditions.
Solvent
Boiling Point (°C)
Rationale for Suitability
Potential Issues
Ethanol
78
Highly Recommended. Good solubility when hot, poor solubility when cold for many quinoxalines.[9][10]
Can be hygroscopic.
Methanol
65
Similar to ethanol, but lower boiling point may be less effective for some impurities.
Higher volatility.
Isopropanol
82
Good alternative to ethanol; slightly less polar.
---
Ethyl Acetate
77
A good solvent for dissolution, but may require a co-solvent (e.g., hexane) to reduce solubility for crystallization.
Can be too good a solvent, leading to low recovery.
Visualizing the Recrystallization Process
Caption: Step-by-step workflow for the recrystallization of the target compound.
Protocol 3: Step-by-Step Recrystallization from Ethanol
Dissolution: Place the purified amorphous solid in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a minimal amount of ethanol.
Heating: Gently heat the mixture on a hotplate with stirring. Continue to add ethanol dropwise until the solid just dissolves completely at the boiling point. Causality Note: Using an excessive amount of solvent is a common error that drastically reduces yield.[7]
Hot Filtration (Optional): If any insoluble impurities (e.g., dust, residual silica) are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are less likely to trap impurities.
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation of the product from the mother liquor.[6]
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any soluble impurities adhering to the crystal surfaces.[7]
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
Part 3: Validation and Troubleshooting
Every protocol must be a self-validating system. The purity of the final product should be rigorously confirmed.
Purity Assessment Methods
Melting Point: A sharp, narrow melting point range is a strong indicator of high purity.
Thin-Layer Chromatography (TLC): The final product should appear as a single, distinct spot in multiple eluent systems.
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis, capable of detecting impurities at very low levels.[12][13]
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structural integrity of the compound and the absence of impurities.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low Yield
Too much solvent used during recrystallization.[7] Incomplete precipitation.
Concentrate the mother liquor and attempt a second crystallization.[6] Ensure adequate cooling time in an ice bath.
Product "Oils Out"
The boiling point of the solvent is higher than the melting point of the solute. Solution is supersaturated.
Add a small amount of additional hot solvent to redissolve the oil, then try cooling more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.[6]
Colored Impurities Persist
Highly conjugated by-products are present.
Before recrystallization, dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of activated carbon, stir briefly, and filter through Celite to adsorb the colored impurities.[6][7]
Impurities Co-crystallize
Impurity has very similar properties to the product.
Perform a second recrystallization using a different solvent system.[7] Ensure the preceding chromatography step was effective.
References
BenchChem. (2026). Refinement of work-up procedures for quinoxaline synthesis.
BenchChem. (2025). Methods for improving the purity of synthesized quinoxaline compounds.
BenchChem. (2025). Refining protocols for consistent results in quinoxaline-based experiments.
El-Mekkawy, A., et al. (2021).
Dawood, K. M., et al. (n.d.).
TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.
ResearchGate. (n.d.). Synthesis of 3-Benzyl-2-Substituted Quinoxalines as Novel Monoamine Oxidase A Inhibitors.
MDPI. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
Wu, Y., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A. [Link]
BenchChem. (2025).
Zayed, M. F. (2023).
mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
in vivo dosing and formulation protocols for 3-(benzylamino)quinoxalin-2-ol
This technical guide provides a comprehensive, scientifically rigorous framework for the preclinical formulation and in vivo dosing of 3-(benzylamino)quinoxalin-2-ol . As a Senior Application Scientist, I have designed t...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive, scientifically rigorous framework for the preclinical formulation and in vivo dosing of 3-(benzylamino)quinoxalin-2-ol . As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical hurdles inherent to quinoxaline derivatives, ensuring that your pharmacokinetic (PK) and efficacy data are robust, reproducible, and translationally relevant.
Scientific Rationale & Physicochemical Profiling
3-(benzylamino)quinoxalin-2-ol (also identified by its tautomeric form, 3-(benzylamino)quinoxalin-2(1H)-one, CAS 728026-83-3)[1] is a planar, nitrogen-rich heterocyclic small molecule.
The Formulation Challenge:
Like many quinoxaline-based scaffolds, this compound exhibits strong intermolecular
π−π
stacking and hydrogen bonding due to its tautomeric nature. This results in a high crystal lattice energy, rendering the compound highly lipophilic and poorly soluble in aqueous media.
Intravenous (IV) Administration: Requires a true, thermodynamically stable solution. If the compound is improperly formulated, it will precipitate upon injection into the aqueous environment of the bloodstream, causing fatal pulmonary embolisms in rodent models[2].
Per Os (PO) Administration: Poor aqueous solubility leads to dissolution rate-limited absorption (typical of BCS Class II/IV compounds). While lipid-based formulations can be used[3], a uniformly wetted micro-suspension is often the most practical approach for early-stage dose-escalation studies to maximize exposure[4].
The following protocols utilize a self-validating approach: the visual and microscopic inspection steps act as built-in quality control (QC) checks to ensure the formulation is safe for in vivo use.
Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Sterile Saline.
This co-solvent/surfactant system is an industry standard for solubilizing highly lipophilic compounds for parenteral delivery[2].
Weighing: Accurately weigh 2.0 mg of 3-(benzylamino)quinoxalin-2-ol into a sterile glass vial.
Lattice Disruption: Add 50 µL of pure DMSO (5% of final volume). Vortex for 2 minutes or sonicate until the powder is completely dissolved.
Causality: DMSO is a powerful aprotic solvent necessary to break the strong intermolecular hydrogen bonds of the quinoxalin-2-ol tautomer.
Co-solvent & Micellar Entrapment: Add 400 µL of PEG300 and 50 µL of Tween 80. Vortex vigorously for 1 minute.
Causality: PEG300 acts as a bulk co-solvent. Tween 80 is a non-ionic surfactant that forms micelles around the hydrophobic drug molecules, preventing them from nucleating and crashing out when water is introduced[2].
Aqueous Dilution: While continuously vortexing the vial, add 500 µL of sterile Saline (0.9% NaCl) dropwise.
Causality: Dropwise addition prevents localized supersaturation. Bulk dumping of water will cause immediate precipitation.
QC Validation: Inspect the vial against a light source. The solution must be completely clear and free of particulates. If cloudy, the formulation has failed and must be discarded.
Weighing: Weigh 10.0 mg of the compound into a mortar or glass vial.
Wetting: Add 5 µL of Tween 80 directly to the powder. Use a spatula or glass rod to triturate the mixture into a uniform paste.
Causality: Hydrophobic powders repel water and float. Wetting the powder with a surfactant reduces surface tension, allowing for uniform dispersion.
Suspending: Slowly add 995 µL of a pre-made 0.5% CMC aqueous solution in 200 µL increments, sonicating for 30 seconds between additions.
Causality: CMC is a viscosity-modifying polymer. It slows the sedimentation rate of the suspended particles (Stokes' Law), ensuring that the dose remains homogenous while drawing it into the gavage syringe[3].
QC Validation: Place a 10 µL drop on a glass slide under a light microscope. Ensure particle sizes are uniform (<10 µm) without massive agglomerates.
In Vivo Dosing & Pharmacokinetic Workflow
Workflow for the formulation and in vivo pharmacokinetic profiling of 3-BAQ.
Animal Model: Male C57BL/6 mice (8-10 weeks old, 20-25g).
Fasting Protocol: For PO dosing, fast animals overnight (12 hours) prior to administration. Causality: Fasting eliminates food-effect variability, which can drastically alter the absorption of lipophilic drugs via bile salt interactions[4].
Administration:
IV Dosing: Administer 5 mL/kg (e.g., 100 µL for a 20g mouse) via the lateral tail vein using a 27G needle. Warm the tail briefly with a heat lamp to induce vasodilation.
PO Dosing: Administer 10 mL/kg (e.g., 200 µL for a 20g mouse) via oral gavage using a 20G reusable stainless steel feeding needle. Vortex the suspension immediately before drawing the dose.
Blood Collection & Processing:
Collect 50 µL of blood via submandibular bleed or tail snip into K2-EDTA coated tubes at predetermined time points. Centrifuge at 3,000
×
g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until LC-MS/MS analysis.
Quantitative Data Summaries
Table 1: Formulation Composition and Stability Profile
Table 2: Standard Pharmacokinetic (PK) Sampling Design
Parameter
IV Dosing (2 mg/kg)
PO Dosing (10 mg/kg)
Dosing Volume
5 mL/kg
10 mL/kg
Sampling Timepoints (h)
0.083, 0.25, 0.5, 1, 2, 4, 8, 24
0.25, 0.5, 1, 2, 4, 8, 24
Expected
Tmax
N/A (Immediate)
0.5 - 2.0 hours
Bioavailability (
F%
)
100% (Reference)
Calculated via
(AUCPO×DoseIV)/(AUCIV×DosePO)
References
Strickley, R. G. (2004) - Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. - [Link]
Pouton, C. W. (2006) - Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. -[Link]
Fatouros, D. G., et al. (2007) - Clinical studies with oral lipid based formulations of poorly soluble compounds. Therapeutics and Clinical Risk Management, 3(4), 591–604. -[Link]
Application Note: Elucidating the Gas-Phase Fragmentation Chemistry of 3-(benzylamino)quinoxalin-2-ol via Electrospray Ionization Tandem Mass Spectrometry
Abstract & Introduction Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with diverse pharmacological activities, including anticancer and antimicr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Introduction
Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] The structural characterization of these novel entities is paramount in drug discovery and development. Mass spectrometry (MS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is an indispensable tool for confirming molecular weight and elucidating structural features through fragmentation analysis.[3][4]
This application note provides an in-depth guide to understanding the collision-induced dissociation (CID) pathways of a representative molecule, 3-(benzylamino)quinoxalin-2-ol. As a Senior Application Scientist, this guide moves beyond a simple recitation of data to explain the underlying chemical principles that govern the molecule's behavior in the gas phase. We will explore the predictable yet complex fragmentation patterns arising from the interplay between the quinoxalin-2-ol core and the flexible benzylamino substituent. The protocols herein are designed to be self-validating, ensuring that researchers can confidently apply these methodologies to characterize analogous compounds.
Theoretical Fragmentation Analysis: A Mechanistic Perspective
The fragmentation of an ion in a tandem mass spectrometer is not a random process; it is governed by fundamental principles of chemical stability. The structure of 3-(benzylamino)quinoxalin-2-ol (Molecular Weight: 251.29 g/mol ) offers several distinct sites for bond cleavage upon collisional activation. In positive mode ESI, the molecule readily accepts a proton to form the even-electron ion [M+H]⁺ at m/z 252.30. Protonation is anticipated to occur at one of the basic nitrogen atoms, either within the pyrazine ring or on the exocyclic benzylamino group.
The internal energy imparted during CID initiates fragmentation along pathways that lead to the formation of stable neutral molecules and charged fragments.[5] For the [M+H]⁺ ion of 3-(benzylamino)quinoxalin-2-ol, we can predict several high-probability fragmentation routes:
Benzylic C-N Bond Cleavage: The most energetically favorable fragmentation is the cleavage of the benzylic carbon-nitrogen bond. This is a classic pathway for protonated benzylamines.[6][7] This heterolytic cleavage results in the formation of the highly stable benzyl cation, which rearranges to the tropylium ion at m/z 91 . This fragment is often the base peak in the MS/MS spectrum of benzyl-containing compounds and serves as a definitive diagnostic marker.[8]
Cleavage of the C(ring)-N Bond: A competing pathway involves the cleavage of the bond connecting the amino nitrogen to the quinoxaline ring. This would result in the loss of a neutral benzylamine molecule (107.15 Da), yielding a fragment ion corresponding to the protonated quinoxalin-2-ol core at m/z 145 .
Quinoxaline Ring Fragmentation: Subsequent fragmentation of the quinoxaline core itself can occur, typically through the loss of small neutral molecules characteristic of N-heterocycles, such as hydrogen cyanide (HCN, 27 Da).[9] This is generally a secondary fragmentation process observed at higher collision energies.
These predicted pathways form the basis for interpreting the experimental data obtained from the protocols outlined below.
Experimental Workflow & Protocols
The following sections provide a comprehensive, step-by-step protocol for the analysis of 3-(benzylamino)quinoxalin-2-ol using a standard ESI-equipped tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
General Experimental & Analytical Workflow
The logical flow from sample preparation to final data interpretation is critical for reproducible and accurate results.
Caption: Workflow for MS/MS analysis of 3-(benzylamino)quinoxalin-2-ol.
Protocol: Sample Preparation
The quality of the data is directly dependent on the quality of the sample preparation. A clean sample minimizes ion suppression and prevents contamination of the instrument.[10]
Stock Solution: Prepare a 1 mg/mL stock solution of 3-(benzylamino)quinoxalin-2-ol in a high-purity solvent such as methanol or acetonitrile.[11]
Working Solution: Perform a serial dilution of the stock solution using an appropriate LC-MS grade solvent (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[12] The addition of formic acid aids in the protonation process, enhancing the [M+H]⁺ signal.[11]
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the ESI source or HPLC system.[11]
Vial Transfer: Transfer the filtered sample into a standard 2 mL autosampler vial.
Protocol: Mass Spectrometry Analysis
These parameters serve as a starting point and should be optimized for the specific instrument in use.
Part A: Full Scan MS Acquisition (Molecular Ion Confirmation)
Parameter
Recommended Setting
Rationale
Instrument
Q-TOF or Triple Quadrupole MS
Provides necessary mass accuracy and MS/MS capability.[13]
Ionization Mode
ESI Positive
The presence of basic nitrogen atoms makes the molecule amenable to protonation.[12]
Mass Range
m/z 50 - 500
This range comfortably includes the expected protonated molecular ion (m/z 252.30).
Capillary Voltage
3.0 - 4.0 kV
Optimizes the electrospray plume for efficient ion generation.[3]
Source Temp.
120 - 150 °C
A lower temperature prevents in-source fragmentation of the thermally labile precursor ion.[14]
Nebulizer Gas (N₂)
2.0 - 3.0 Bar
Assists in the desolvation process.
Drying Gas (N₂)
8 - 10 L/min
Facilitates the evaporation of solvent from the ESI droplets.
Part B: Tandem MS (MS/MS) Acquisition (Structural Fragmentation)
Precursor Ion Selection: From the full scan spectrum, select the [M+H]⁺ ion at m/z 252.30 for isolation in the first mass analyzer (e.g., Q1).
Collision-Induced Dissociation (CID): Introduce an inert collision gas (typically Argon or Nitrogen) into the collision cell (e.g., Q2).[5]
Collision Energy: Apply a range of collision energies, for example, by ramping from 10 to 40 eV. This allows for the observation of both low-energy (primary) and high-energy (secondary) fragmentation products within a single experiment.
Product Ion Scan: Scan the third mass analyzer (e.g., Q3) across a mass range of m/z 40 - 260 to detect all resulting fragment ions.
Data Interpretation: Predicted Fragmentation Pathways
The analysis of the product ion spectrum allows for the confirmation of the proposed fragmentation mechanisms. The key is to correlate the observed m/z values with specific structural losses.
Summary of Expected Product Ions
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss (Da)
Proposed Fragment Structure/Identity
252.30
91.05
161.25
Tropylium Cation (C₇H₇⁺)
252.30
145.04
107.26
Protonated 3-aminoquinoxalin-2-ol radical cation
145.04
118.03
27.01
Loss of HCN from the quinoxaline core
Visualization of Key Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways initiated by collision-induced dissociation.
Caption: Primary fragmentation pathways of protonated 3-(benzylamino)quinoxalin-2-ol.
Conclusion
This application note provides a comprehensive framework for the analysis of 3-(benzylamino)quinoxalin-2-ol using ESI-MS/MS. By integrating theoretical predictions with a robust experimental protocol, researchers can achieve confident structural elucidation. The characteristic formation of the tropylium ion at m/z 91 serves as a powerful diagnostic tool for identifying the benzylamino moiety, while other fragments provide insight into the quinoxaline core structure. The methodologies described here are broadly applicable to the characterization of other quinoxaline derivatives and N-heterocyclic compounds, underscoring the power of mass spectrometry in modern chemical and pharmaceutical research.
References
Drahos, L., & Schug, K. A. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(10), 1365-1372. [Link]
Kádár, Z., Gáti, T., & Kállay, M. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1145-1150. [Link]
Stevens Institute of Technology. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Pure[Link]
ResearchGate. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Request PDF.[Link]
Ahoya, A. C., et al. (2016). Synthesis and ESI-MS/MS fragmentation study of two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives. ResearchGate.[Link]
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry.[Link]
Vékey, K., & Czuczy, N. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 620. [Link]
Langenbeck, U., et al. (1977). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. Biomedical Mass Spectrometry, 4(4), 197-202. [Link]
Hofman, J., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(4), 437-469. [Link]
Awad, T., & Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 825(2), 119-132. [Link]
Kadi, A. A., et al. (2020). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Bioorganic Chemistry, 102, 104085. [Link]
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare Editorial.[Link]
Stanford University. (n.d.). ESI-MS. Stanford University Mass Spectrometry.[Link]
Al-Suwaidan, I. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset. Molecules, 26(11), 3121. [Link]
Dai, Y. B. (2007). Study On The Fragmentation Pathway And Relating Reaction Mechanism Of The Heterocycles By Atmospheric Pressure Ionization/Mass Spectrometry. Globe Thesis.[Link]
Richel, A., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(8), 925-933. [Link]
Jackson, G. P., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of the American Society for Mass Spectrometry, 31(11), 2269-2277. [Link]
Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 934. [Link]
Vékey, K., & Czuczy, N. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE.[Link]
LC-MS/MS & GC-MS/MS Resources. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn.[Link]
Hesse, M., et al. (2008). The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry of Organic Compounds (pp. 249-286). Wiley-VCH. [Link]
ResearchGate. (2004). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Request PDF.[Link]
Technical Support Center: Synthesis of 3-(benzylamino)quinoxalin-2-ol
Welcome to the technical support center for the synthesis of quinoxaline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to optimize the synthesis of 3-(...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of quinoxaline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to optimize the synthesis of 3-(benzylamino)quinoxalin-2-ol. We will explore common experimental challenges, provide evidence-based solutions, and offer detailed protocols to enhance your synthetic yield and purity.
Introduction: The Synthetic Challenge
The 3-(benzylamino)quinoxalin-2-ol scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing promise as inhibitors for enzymes like Monoamine Oxidase (MAO).[1] However, its synthesis, typically a two-stage process involving the formation of a quinoxalin-2-one core followed by nucleophilic substitution, is often plagued by low yields and challenging purifications. This guide provides a structured approach to troubleshoot and overcome these hurdles.
Part 1: Troubleshooting Guide for Low Synthesis Yield
This section addresses the most common issues encountered during the synthesis in a question-and-answer format, focusing on causality and actionable solutions.
Stage 1: Synthesis of the Quinoxalin-2-one Intermediate
The foundational step in this synthesis is the cyclocondensation of an o-phenylenediamine with an appropriate α-keto acid or ester (e.g., ethyl 2-oxoacetate or ethyl bromoacetate).[2] Yields at this stage are critical for the overall efficiency.
Question: My initial cyclocondensation reaction to form the quinoxalin-2-one ring is resulting in a low yield and a complex mixture of products. What are the likely causes?
Answer:
This is a frequent issue that typically points to one of three areas: purity of starting materials, suboptimal reaction conditions, or the formation of stable side products.
Purity of Starting Materials:
o-Phenylenediamine: This starting material is highly susceptible to air oxidation, which can lead to a variety of colored impurities and tar-like substances that complicate the reaction and purification.[3] Always use freshly purified o-phenylenediamine or a high-purity commercial grade stored under an inert atmosphere.
Dicarbonyl Compound: If you are using a 1,2-dicarbonyl compound, ensure its purity. The presence of aldehyde or carboxylic acid impurities can lead to the formation of benzimidazole byproducts. It is advisable to verify the purity by NMR or GC-MS before use.
Suboptimal Reaction Conditions:
Temperature and Reaction Time: Excessively high temperatures or prolonged reaction times, especially in the presence of strong acids, can promote the formation of benzimidazole rearrangement products or dimers.[3] Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Catalyst Choice: While acid catalysts are often used, they can also promote side reactions. Consider using milder catalysts or catalyst-free "green" methods.[3] Systems using iodine, cerium(IV) ammonium nitrate, or even catalyst-free reactions in water or ethanol have been reported to give high yields.[3]
Formation of Side Products:
Benzimidazoles: The most common byproduct is a benzimidazole derivative, which forms through a rearrangement of the quinoxaline skeleton or reaction with impurities.[3] This is favored under harsh acidic conditions.
Dimers/Polymers: Self-condensation can occur, especially with strong acids, leading to high-molecular-weight, often insoluble, materials.[3]
Caption: A decision tree for troubleshooting low yields in the initial cyclocondensation step.
Stage 2: Nucleophilic Amination with Benzylamine
This stage typically involves the reaction of a 3-halo-quinoxalin-2-one (e.g., 3-chloro or 3-bromo-quinoxalin-2-one) with benzylamine.
Question: The nucleophilic substitution of the halogen at the C3 position with benzylamine is inefficient or fails to proceed. What can I do to improve the yield?
Answer:
Inefficiency in this step often relates to the reactivity of the substrate, reaction conditions, or competing side reactions at the N1 position.
Reactivity of the Halide: The reactivity of the 3-halo-quinoxalin-2-one is crucial. A 3-bromo derivative is generally more reactive than a 3-chloro derivative and may be preferable if the substitution is sluggish.
Reaction Conditions:
Solvent: A polar aprotic solvent like DMSO or DMF is often effective as it can solvate the ions formed during the reaction.[4]
Temperature: Heating is typically required. Microwave-assisted synthesis can be highly effective, often reducing reaction times from hours to minutes and improving yields.[1][5]
Base: The reaction generates HX (e.g., HCl or HBr), which will protonate the benzylamine, rendering it non-nucleophilic. An excess of benzylamine (2-3 equivalents) can be used, with one equivalent acting as the nucleophile and the other as a base. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge the acid.
Question: I am observing a mixture of products, including an N-benzylated byproduct. How can I improve selectivity for the desired C3-aminated product?
Answer:
This is a classic problem stemming from the ambident nucleophilic character of the quinoxalin-2-one ring, which exists in tautomeric equilibrium with quinoxalin-2-ol. The ring nitrogen (N1) can also be alkylated.[6]
Mechanism of N-Alkylation: The amide proton at the N1 position is acidic. In the presence of a base, it can be deprotonated to form an anion, which can then attack an electrophile. While you are performing a C3-amination, under certain conditions, N1-benzylation can compete.
Improving C3 Selectivity:
Control of Basicity: Using a bulky, non-nucleophilic base might favor the desired reaction. More importantly, avoiding overly strong bases like NaH, which would fully deprotonate the N1 position, is critical.[6] Using an excess of the amine nucleophile (benzylamine) itself often provides sufficient basicity to drive the reaction without promoting significant N-alkylation.
Protecting Groups: While more synthetically intensive, protecting the N1 position with a suitable group (e.g., a Boc or SEM group), performing the C3-amination, and then deprotecting is a surefire way to prevent N-alkylation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of the quinoxalin-2-one ring?A1: The synthesis typically proceeds via a cyclocondensation reaction. The more nucleophilic amine of the o-phenylenediamine attacks one of the carbonyl carbons of the α-keto ester. This is followed by an intramolecular cyclization where the second amine attacks the remaining carbonyl group, and subsequent dehydration leads to the formation of the stable heterocyclic quinoxalin-2-one ring.
Technical Support Center: Troubleshooting Solubility of 3-(benzylamino)quinoxalin-2-ol in DMSO
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize highly crystalline, planar organic molecules.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to solubilize highly crystalline, planar organic molecules. 3-(benzylamino)quinoxalin-2-ol is a classic example of a compound that theoretically should dissolve in a universal solvent like Dimethyl Sulfoxide (DMSO), yet practically forms stubborn suspensions.
This guide is designed for drug development professionals and researchers. It deconstructs the thermodynamic and kinetic barriers preventing dissolution and provides self-validating protocols to overcome them.
Mechanistic Insight: The Causality of Insolubility
To troubleshoot effectively, we must first understand why this specific molecule resists solvation.
Lactam-Lactim Tautomerism: While drawn as a "quinoxalin-2-ol" (an enol/imidic acid), this molecule predominantly exists as its amide tautomer, 3-(benzylamino)quinoxalin-2(1H)-one, in both the solid state and polar solvents 1[1].
Intermolecular Hydrogen Bonding: The lactam form possesses a strong hydrogen bond donor (N-H) and acceptor (C=O). Coupled with the secondary amine of the benzylamino group, the molecule forms a highly stable, planar, self-complementary hydrogen-bonded crystal lattice 2[2].
The Solvent Barrier: DMSO is a potent hydrogen bond acceptor but lacks hydrogen bond donors 3[3]. If the crystal lattice energy (driven by solute-solute H-bonds) exceeds the enthalpy of solvation (solute-DMSO interactions), the compound will resist dissolution, remaining thermodynamically stable as a solid.
Diagnostic Workflow
Below is the logical decision tree for diagnosing and resolving the solubility barrier. Follow this sequence to minimize compound degradation while maximizing solvation.
Fig 1. Logical decision tree for troubleshooting 3-(benzylamino)quinoxalin-2-ol solubility in DMSO.
Step-by-Step Solubilization Protocols
These protocols are designed as self-validating systems . Do not proceed to the next step until the validation check confirms failure of the current step.
Causality: Overcoming the activation energy required to break the initial crystal lattice.
Preparation: Weigh the desired amount of 3-(benzylamino)quinoxalin-2-ol. Add anhydrous DMSO. Ensure the bottle is fresh and sealed, as water absorption drastically reduces the solvating power of DMSO for lipophilic compounds 4[4].
Agitation: Vortex the suspension vigorously for 2–5 minutes at maximum speed 4[4].
Thermal Incubation: Place the sealed vial in a water bath set to 37°C for 10–15 minutes. Causality: Increased thermal kinetic energy helps overcome the lattice enthalpy. Do not exceed 50°C to prevent thermal degradation.
Cavitation (Sonication): If particulates remain, sonicate in a water bath for 10 minutes. The acoustic cavitation generates localized micro-heating and physical shear forces that fracture the crystalline lattice.
Self-Validation Check: Shine a laser pointer through the vial in a dark room. If the beam path is visible (Tyndall effect), micro-crystals are still present. If the liquid is completely clear, dissolution is successful.
Protocol B: Chemical Disruption (H-Bond Modifiers)
Causality: If kinetic energy is insufficient, we must chemically alter the molecule's H-bonding capacity to force dissolution.
Acidic Modification: Add 0.1% v/v Trifluoroacetic acid (TFA) to the DMSO stock. Causality: The acid protonates the quinoxaline nitrogens, breaking the self-complementary H-bond dimers and introducing electrostatic repulsion.
Self-Validation Check: Observe for immediate clearing of the solution. Confirm that the added modifier does not interfere with your downstream biological assay (e.g., check for pH shifts in unbuffered media).
Protocol C: Solvent Substitution
Alternative Solvents: If DMSO fails, switch to N-Methyl-2-pyrrolidone (NMP) or a 1:1 mixture of DMSO and PEG400.
Validation: Ensure the alternative solvent is compatible with your specific cell line or biochemical assay, as NMP can exhibit higher cytotoxicity than DMSO in certain in vitro models.
Quantitative Data: Solubility Matrix
Solvent System
Temp (°C)
Max Solubility (Estimated)
Mechanism of Action / Notes
100% Anhydrous DMSO
25°C
< 1 mM
Baseline. Strong lattice resistance due to tautomeric H-bonding.
100% Anhydrous DMSO
37°C (Sonicated)
2 - 5 mM
Kinetic disruption of lattice via cavitation and thermal energy.
DMSO + 0.1% TFA
25°C
> 10 mM
Chemical disruption via protonation of the quinoxaline core.
100% NMP
25°C
~ 10 mM
Superior non-polar cavity formation vs DMSO.
DMSO / PEG400 (1:1)
25°C
5 - 10 mM
Co-solvent system reduces dielectric constant; aids in aqueous dilution.
Frequently Asked Questions (FAQs)
Q: I observed precipitation when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?A: This is a classic "solvent crash." The dramatic change in solvent polarity causes the lipophilic compound to rapidly nucleate and precipitate out of solution 5[5]. To mitigate this:
Pre-dilution: Dilute your DMSO stock into an intermediate co-solvent (e.g., PEG400 or Tween-80) before adding to the aqueous media.
Rapid Mixing: Add the DMSO stock dropwise to the media while vigorously vortexing to prevent localized high concentrations that initiate precipitation 5[5].
Lower Stock Concentration: Use a 1 mM stock instead of a 10 mM stock, ensuring the final DMSO concentration in the assay remains below toxic thresholds (typically <0.5%) 5[5].
Q: My solution was clear initially, but now I see crystals after storing it in the fridge. Why?A: DMSO freezes at 18.5°C. Storing solutions at 4°C or -20°C causes the solvent to freeze, which forces the solute out of solution (cryo-precipitation) 4[4]. Always allow the vial to fully equilibrate to room temperature and vortex/sonicate before use to ensure re-dissolution.
Q: Does the age or storage condition of my DMSO matter?A: Absolutely. DMSO is highly hygroscopic. If the container is not properly sealed, the DMSO absorbs moisture from the atmosphere over time, drastically reducing its solvating power for lipophilic compounds and causing precipitation 4[4]. Always use fresh, anhydrous DMSO stored under inert gas for stock solutions.
References
Muniyasamy, M., et al. "A novel fluorescent bisazomethine dye derived from 3-hydroxyquinoxaline-2-carboxaldehyde and 2,3-diaminomaleonitrile." ResearchGate. Available at:[Link]
Al-Kindi Publisher. "The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs." Journal of Medical and Health Studies. Available at: [Link]
RSC Publishing. "Correlations and statistical analysis of solvent molecule hydrogen bonding – a case study of dimethyl sulfoxide (DMSO)." CrystEngComm. Available at:[Link]
optimizing reaction temperature and time for 3-(benzylamino)quinoxalin-2-ol synthesis
A Guide to Optimizing Reaction Temperature and Time Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scienti...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Optimizing Reaction Temperature and Time
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of quinoxaline derivatives, specifically focusing on 3-(benzylamino)quinoxalin-2-ol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively.
The synthesis of 3-(benzylamino)quinoxalin-2-ol is a multi-step process that requires careful control of reaction parameters to achieve high yield and purity. This guide will address the most common challenges encountered during the critical final step: the nucleophilic substitution of a halogenated precursor with benzylamine.
Visualizing the Synthetic Pathway
The most reliable route to 3-(benzylamino)quinoxalin-2-ol involves a two-step process. First, the quinoxalin-2-one scaffold is constructed, followed by halogenation to create a reactive intermediate. The final step is a nucleophilic aromatic substitution (SNAr) reaction.
Caption: General two-step synthesis pathway for 3-(benzylamino)quinoxalin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 3-(benzylamino)quinoxalin-2-ol?
The synthesis typically proceeds in two key stages. The first stage is the formation of the quinoxalin-2-one core, often via the condensation of an o-phenylenediamine with an α-keto acid or ester derivative.[1] To facilitate the introduction of the benzylamino group, this core is halogenated (e.g., chlorinated or brominated) at the 3-position, yielding a 3-halo-quinoxalin-2-ol intermediate. The second and most critical stage is a nucleophilic aromatic substitution (SNAr) reaction, where benzylamine acts as the nucleophile, displacing the halide to form the final product.[2]
Q2: Why is direct condensation not a viable route?
Directly condensing o-phenylenediamine with a reagent already containing the benzylamino group is problematic. The required starting material, a 2-oxo-3-(benzylamino)propanoic acid derivative, is unstable and difficult to prepare. Furthermore, the benzylamine moiety could interfere with the initial cyclization reaction. The two-step approach using a stable, reactive 3-halo intermediate provides a more controlled and higher-yielding pathway.
Q3: What are the most critical parameters to control in the final nucleophilic substitution step?
The three most critical parameters are Temperature , Reaction Time , and Solvent Choice .
Temperature: Directly influences the reaction rate. Insufficient heat may lead to an impractically slow or stalled reaction. Conversely, excessive heat can cause degradation of the starting materials or product and promote the formation of side products.[3]
Reaction Time: Must be sufficient for the reaction to reach completion. Premature workup will result in low yields, while unnecessarily long times can increase byproduct formation.
Solvent: The solvent's polarity and protic/aprotic nature are crucial. Polar aprotic solvents (e.g., DMSO, DMF) are often preferred for SNAr reactions as they solvate the cation but leave the nucleophile highly reactive.[4]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring this reaction.[3] Use a solvent system that provides good separation between the starting material (3-chloroquinoxalin-2-ol), the product, and any potential byproducts. A typical eluent system is a mixture of n-hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Troubleshooting Guide: Optimizing Temperature and Time
This section addresses specific issues you may encounter during the nucleophilic substitution of 3-chloroquinoxalin-2-ol with benzylamine.
Problem 1: My yield is very low or I've isolated no product.
Possible Cause 1: Incomplete Reaction. The reaction may not have reached completion due to insufficient heating or time.
Solution: Increase the reaction temperature in increments of 10°C or prolong the reaction time, monitoring closely with TLC.[3] If the reaction still fails to proceed, consider a higher-boiling-point solvent or the use of microwave irradiation, which has been shown to reduce reaction times and improve yields in similar syntheses.[5][6]
Possible Cause 2: Degradation of Reactants or Product. The chosen temperature may be too high, causing decomposition. This is often indicated by the reaction mixture turning dark or the formation of multiple unidentifiable spots on a TLC plate.
Solution: Reduce the reaction temperature. Many nucleophilic substitutions can proceed effectively at moderate temperatures (e.g., 60-80°C), albeit over a longer period.[7] Running the reaction under an inert atmosphere (nitrogen or argon) can also prevent oxidative degradation.[8]
Possible Cause 3: Poor Quality of Benzylamine. Benzylamine can oxidize upon prolonged exposure to air.
Solution: Use freshly distilled or a newly opened bottle of benzylamine to ensure its nucleophilicity is not compromised.
Problem 2: My product is impure, with significant side product formation.
Possible Cause 1: Over-reaction or Side Reactions. High temperatures can promote unwanted side reactions. A common issue is the double substitution on the quinoxaline ring if other reactive sites are present, though less likely in this specific structure. More commonly, high heat can lead to complex polymerization or degradation products.[7]
Solution: Lower the reaction temperature and accept a longer reaction time to favor the desired kinetic product. Ensure the stoichiometry is correct; using a large excess of benzylamine might not be necessary and could complicate purification.
Possible Cause 2: Solvent Participation. Some solvents can react under harsh conditions. For example, DMF can decompose at high temperatures to generate dimethylamine, which could act as a competing nucleophile.
Solution: Switch to a more stable, high-boiling-point solvent like DMSO or consider a non-polar solvent like toluene if reactants are sufficiently soluble.
Problem 3: The reaction starts but stalls before completion.
Possible Cause 1: Equilibrium or Product Inhibition. While less common in irreversible SNAr reactions, the accumulation of the HCl byproduct (from benzylamine and the displaced chloride) can protonate the remaining benzylamine, reducing the concentration of the active nucleophile.
Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. This "scavenger" base will neutralize the acid formed, keeping the benzylamine nucleophile active.
Possible Cause 2: Catalyst Deactivation (if used). If a catalyst is being employed (e.g., a palladium catalyst for related cross-coupling), it may have deactivated.
Solution: For this specific SNAr reaction, a catalyst is not typically required. If you are attempting a catalyzed variant, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.
Caption: Troubleshooting workflow for the synthesis of 3-(benzylamino)quinoxalin-2-ol.
To a stirred solution of 3-chloroquinoxalin-2-ol in DMSO, add triethylamine (if using), followed by benzylamine.
Heat the reaction mixture to the desired temperature (e.g., 80°C, as determined from your optimization study).
Maintain the temperature and monitor the reaction progress by TLC at regular intervals (e.g., every 2 hours).
Once the starting material is consumed, allow the mixture to cool to room temperature.
Pour the reaction mixture into cold water to precipitate the crude product.
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual impurities.
Dry the product under vacuum. For higher purity, the product can be recrystallized from ethanol.[3]
References
BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
Luo, Z., Wang, M., Jiang, G., Wang, X., Zhao, L., Hu, Z., Li, H., & Ji, Q. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. [Link]
PMC. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. [Link]
BenchChem. (2025). Troubleshooting guide for the synthesis of substituted quinoxalines.
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]
BenchChem. (2026). Troubleshooting common problems in quinoxaline synthesis.
(Book Chapter). C-3 functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones.
MDPI. (2025). Synthesis of Quinoxalin-2(1H)-One Derivatives via the Novel Ugi 4CR, Followed by Palladium-Catalyzed Cyclization Process. [Link]
BenchChem. (2025). Navigating Quinoxaline Synthesis: A Technical Guide to Byproduct Avoidance.
(2018).
BenchChem. (n.d.).
Luo, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. [Link]
Chimenti, F., et al. (2006). Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors. [Link]
PMC. (n.d.). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. [Link]
ARKIVOC. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. [Link]
OpenStax. (n.d.). Factors affecting rate of nucleophilic substitution reactions. [Link]
Revue Roumaine de Chimie. (n.d.). AN EFFICIENT SYNTHESIS OF QUINOXALINE DERIVATIVES USING ZEOLITE Y AS A CATALYST. [Link]
The Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol. [Link]
Organic Chemistry Portal. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. [Link]
Technical Support Center: Optimizing the Synthesis of 3-(Benzylamino)quinoxalin-2-ol
Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals eliminate unwanted byproducts during the pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals eliminate unwanted byproducts during the preparation of 3-(benzylamino)quinoxalin-2-ol.
Rather than merely providing a recipe, this guide deconstructs the causality behind reaction failures. By understanding the intrinsic electronic properties of the quinoxaline scaffold, you can transform a low-yielding, messy reaction into a robust, self-validating protocol.
Mechanistic Overview & Reaction Pathway
The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) of 3-chloroquinoxalin-2-ol (which exists predominantly as its lactam tautomer, 3-chloroquinoxalin-2(1H)-one) with benzylamine. However, the C3 position is electronically deactivated by the adjacent electron-donating lactam group, making it less susceptible to nucleophilic attack compared to fully halogenated analogs[1]. This reduced electrophilicity necessitates harsher conditions, which paradoxically opens the door to competitive side reactions.
Caption: Reaction pathway showing target amination versus competitive hydrolysis.
Troubleshooting FAQs: Diagnosing Byproducts
Q1: Why is my primary isolated product quinoxaline-2,3-dione instead of the target aminated product?The Causality: The C3-halogen bond in the lactam tautomer is highly susceptible to hydrolysis. Benzylamine acts as a base, deprotonating adventitious water in your solvent. The resulting hydroxide ions are smaller and harder nucleophiles than benzylamine, easily outcompeting it for the C3 position[2].
The Fix: Moisture is your primary enemy. Rigorously dry your solvents (e.g., use anhydrous DMF stored over 3Å molecular sieves) and ensure your benzylamine is freshly distilled.
Q2: The reaction stalls at 40% conversion. Why is the starting material so unreactive?The Causality: Unlike 2,3-dichloroquinoxaline, where two chlorine atoms exert strong electron-withdrawing inductive effects, the 2-oxo group in your starting material donates electron density into the pyrazine ring via resonance. This significantly dampens the electrophilicity of the C3 carbon[1].
The Fix: Thermal activation is required. Switch from ethanol to a higher-boiling polar aprotic solvent like DMF or DMSO to stabilize the polar transition state. Elevate the temperature to 110–120 °C. Microwave irradiation can also drastically reduce reaction times and improve conversion[3].
Q3: I am observing dark, tarry byproducts and a complex mixture on TLC. How can I suppress this?The Causality: Quinoxaline derivatives, particularly electron-rich amino-substituted ones, are prone to radical-mediated oxidative degradation at elevated temperatures when exposed to atmospheric oxygen.
The Fix: Perform the reaction under a strict argon or nitrogen atmosphere. Degas your solvents via sparging with inert gas for 15 minutes prior to reagent addition.
Caption: Decision tree for diagnosing and resolving common synthetic failures.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and byproduct formation, demonstrating why anhydrous, anaerobic, and high-temperature conditions are mandatory for this specific transformation.
Solvent
Temp (°C)
Additive
Atmosphere
Yield (%)
Major Byproduct Observed
EtOH (Reagent Grade)
78
None
Air
45
Quinoxaline-2,3-dione (20%)
DMF (Standard)
110
None
Air
65
Tarry oxidation products
DMF (Anhydrous)
110
DIPEA
Air
72
Tarry oxidation products
DMF (Anhydrous)
110
DIPEA
Argon
88
Trace starting material
DMSO (Anhydrous)
150 (MW)
DIPEA
Argon
94
None (Complete Conversion)
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, this Standard Operating Procedure (SOP) includes an In-Process Control (IPC) step to validate the reaction trajectory before workup.
Anhydrous DMF (20 mL) - Stored over 3Å molecular sieves
Step-by-Step Methodology:
Preparation & Degassing: Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser. Flush with Argon for 5 minutes. Add 20 mL of anhydrous DMF and sparge with Argon for 15 minutes to remove dissolved oxygen.
Reagent Charging: Under positive Argon flow, add 3-chloroquinoxalin-2-ol (10 mmol) to the flask. Stir until fully dissolved. Add DIPEA (12 mmol) to act as a non-nucleophilic acid scavenger.
Amination: Add benzylamine (25 mmol) dropwise via syringe over 5 minutes. The excess amine drives the equilibrium and compensates for the deactivated C3 position.
Thermal Activation: Heat the reaction mixture to 110 °C using an oil bath. Maintain vigorous stirring under Argon.
Self-Validation (IPC): At
t=4
hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
Validation Criteria: Confirm the disappearance of the
m/z
180 peak (starting material) and the emergence of the
m/z
251 peak (target product). If the
m/z
162 peak (quinoxaline-2,3-dione) exceeds 5% relative area, the system contains moisture; abort and troubleshoot solvent dryness.
Quench & Precipitation: Once validated, cool the mixture to room temperature. Slowly pour the mixture into 100 mL of vigorously stirred ice-cold water. The target product will precipitate as a solid.
Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold water (
2×20
mL) to remove DMF/salts, and cold diethyl ether (
1×10
mL) to remove trace organic impurities.
Purification: Recrystallize from hot ethanol to yield analytically pure 3-(benzylamino)quinoxalin-2-ol.
References
Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. nih.gov.
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. sapub.org.
Science of Synthesis: Knowledge Updates 2012/3: Quinoxaline-2,3-dione. thieme-connect.de.
Technical Support Center: Overcoming Crystallization Challenges with 3-(benzylamino)quinoxalin-2-ol
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing phase-separation and polymorphism challenges when isolating 3-(benzyla...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing phase-separation and polymorphism challenges when isolating 3-(benzylamino)quinoxalin-2-ol.
Section 1: Diagnostic Overview — The Causality of Crystallization Failure
Crystallizing 3-(benzylamino)quinoxalin-2-ol presents a unique physicochemical challenge. The core issue stems from the lactam-lactim tautomerism inherent to the quinoxalin-2-ol scaffold[1]. In solution, the compound exists in a dynamic equilibrium with its lactam form, quinoxalin-2(1H)-one. The lactam tautomer acts as both a potent hydrogen bond donor (N-H) and acceptor (C=O), driving the formation of highly stable, tightly bound intermolecular dimers[2].
Simultaneously, the benzylamino group at the C3 position introduces significant conformational flexibility and steric bulk. When the solution reaches supersaturation, the high lattice energy of the hydrogen-bonded dimers competes with the steric hindrance of the benzylamino group. This thermodynamic conflict frequently causes the system to undergo Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than orderly Solid-Liquid nucleation[3].
Impact of tautomerism and steric hindrance on crystallization.
Section 2: Troubleshooting Guide & FAQs
Q: My reaction yields a thick oil instead of crystals upon cooling. How do I force solid nucleation?A: Oiling out occurs when the supersaturation curve crosses the binodal (liquid-liquid) curve before reaching the metastable zone for crystallization[3]. To bypass this, shift from a standard cooling crystallization strategy to an anti-solvent crystallization strategy[4]. By dissolving the compound in a highly polar aprotic solvent (which breaks the H-bonded dimers) and slowly adding a miscible anti-solvent, you can control the supersaturation trajectory to favor solid nucleation.
Q: I managed to get a solid, but powder X-ray diffraction (PXRD) shows it is amorphous. How can I improve the crystallinity?A: Amorphous precipitation happens when the nucleation rate drastically exceeds the crystal growth rate, trapping the molecules in a disordered state. To correct this, implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature just below the solubility limit, you selectively dissolve the kinetically favored amorphous fines and allow the thermodynamically stable crystalline domains to grow.
Q: Which solvent systems are optimal for quinoxaline derivatives prone to strong hydrogen bonding?A: Avoid relying solely on alcohols or non-polar solvents, as they either fail to break the lactam dimers or cause immediate oiling out[5]. The optimal approach uses a binary system: a strong hydrogen-bond disrupting solvent (e.g., DMSO or DMF) paired with water as the anti-solvent.
Logical diagram for troubleshooting crystallization.
Section 3: Quantitative Data — Solvent System Optimization
The table below summarizes the thermodynamic outcomes of various solvent systems tested for 3-(benzylamino)quinoxalin-2-ol. Polar aprotic solvents are required to disrupt the lactam dimers prior to controlled precipitation.
Primary Solvent
Anti-Solvent
Ratio (v/v)
Solubility at 60°C (mg/mL)
Dominant Phase Outcome
Crystal Yield (%)
Ethanol
Water
1:1
< 10
Oiling Out (LLPS)
N/A
Ethyl Acetate
Hexane
1:2
15
Amorphous Solid
42%
DMF
Water
1:3
> 55
Crystalline Needles
81%
DMSO
Water
1:4
> 70
Crystalline Blocks
89%
Section 4: Experimental Protocol
Self-Validating Workflow: Anti-Solvent Crystallization with Temperature Cycling
Causality Note: This protocol is designed to be self-validating. If Step 3 results in oiling out due to localized supersaturation, the temperature cycling in Step 5 acts as a built-in corrective mechanism to redissolve the oil and force secondary nucleation.
Step 1: Dissolution
Suspend the crude 3-(benzylamino)quinoxalin-2-ol in a minimal volume of DMSO (approximately 5-7 mL per gram of solute). Heat the mixture to 60°C with continuous stirring until complete dissolution is achieved.
Mechanism: DMSO acts as a strong hydrogen-bond acceptor, disrupting the N-H···O hydrogen-bonded dimers of the lactam tautomer to ensure monomeric dispersion in solution.
Step 2: Polish Filtration
Pass the hot solution through a 0.45 µm PTFE syringe filter into a clean, pre-warmed crystallization vessel.
Mechanism: Removes insoluble impurities that act as heterogeneous nucleation sites, which often trigger premature amorphous aggregation.
Step 3: Anti-Solvent Addition
Maintain the solution at 50°C. Slowly add pre-warmed deionized water (anti-solvent) dropwise at a rate of 0.5 mL/min[4]. Stop the addition immediately when the solution exhibits persistent, faint turbidity (the cloud point).
Step 4: Seeding (Critical)
Introduce 1-2% w/w of pure, milled crystalline seeds of 3-(benzylamino)quinoxalin-2-ol.
Mechanism: Seeding bypasses the high primary nucleation energy barrier, providing a structural template that forces the benzylamino group into the correct conformational arrangement for the crystal lattice.
Step 5: Temperature Cycling (Ostwald Ripening)
Heat the turbid mixture to 55°C for 15 minutes to dissolve any kinetically trapped amorphous particles or micro-droplets of oil.
Cool the system at a controlled rate of 0.1°C/min down to 20°C.
Repeat this heating/cooling cycle 2 to 3 times.
Mechanism: Ostwald ripening promotes the growth of larger, thermodynamically stable crystals at the expense of smaller, kinetically formed amorphous aggregates.
Step 6: Isolation
Filter the resulting crystalline slurry under vacuum. Wash the filter cake with an ice-cold mixture of Water/Ethanol (80:20 v/v) to displace the DMSO without dissolving the product[3]. Dry under vacuum at 40°C for 12 hours.
addressing stability issues of 3-(benzylamino)quinoxalin-2-ol in aqueous buffers
A Guide to Addressing Stability Challenges in Aqueous Buffers Welcome to the technical support guide for 3-(benzylamino)quinoxalin-2-ol. As Senior Application Scientists, we understand that navigating the complexities of...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Addressing Stability Challenges in Aqueous Buffers
Welcome to the technical support guide for 3-(benzylamino)quinoxalin-2-ol. As Senior Application Scientists, we understand that navigating the complexities of experimental work requires precision and a deep understanding of compound behavior. This resource is designed for researchers, scientists, and drug development professionals who may encounter stability issues with 3-(benzylamino)quinoxalin-2-ol in aqueous environments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs): Understanding the Instability
This section addresses the fundamental reasons behind the potential instability of 3-(benzylamino)quinoxalin-2-ol.
Q1: My solution of 3-(benzylamino)quinoxalin-2-ol in an aqueous buffer is showing a decrease in concentration over time. What are the likely causes?
A1: The instability of 3-(benzylamino)quinoxalin-2-ol in aqueous buffers typically stems from a combination of its inherent chemical properties and its interaction with the experimental environment. The primary culprits are:
pH-Dependent Degradation: The quinoxaline scaffold and its substituents can be highly sensitive to the pH of the medium.[1] Both acidic and basic conditions can catalyze hydrolytic or other degradative reactions.[2][3] The compound exists in a tautomeric equilibrium between the -ol and the -one form (quinoxalin-2(1H)-one), and the stability of each form can be pH-dependent.[4][5]
Oxidative Degradation: The nitrogen-containing heterocyclic ring system of quinoxaline is susceptible to oxidation.[6][7] Dissolved oxygen in your buffer, or exposure to ambient air, can lead to the formation of N-oxides or other oxidative by-products.
Photodegradation: Many heterocyclic compounds, including quinoxaline derivatives, are sensitive to light, particularly in the UV spectrum.[8][9] Exposure to ambient or laboratory lighting can induce photochemical reactions, leading to compound degradation.[9]
Poor Aqueous Solubility and Precipitation: As a molecule with significant aromatic character, 3-(benzylamino)quinoxalin-2-ol likely has low intrinsic water solubility.[10] Even if it initially dissolves, changes in temperature, buffer ionic strength, or pH can cause it to precipitate out of solution over time, leading to an apparent decrease in concentration.[11]
Q2: I observed a color change in my buffered solution of the compound. What does this indicate?
A2: A color change is often a visual indicator of chemical degradation. The formation of new chemical entities (degradants) with different chromophores can alter the solution's absorbance profile. This could be due to oxidation of the quinoxaline ring or other structural rearrangements.[12][13] It is crucial to investigate the cause using analytical techniques like UV-Vis spectroscopy or HPLC to identify the formation of new species.[14]
Q3: Can the type of buffer I use affect the stability of the compound?
A3: Absolutely. Beyond just pH control, the buffer components themselves can sometimes participate in reactions. For example, phosphate buffers are generally considered inert and are a good first choice. However, it's essential to ensure that your buffer system does not contain any reactive species and effectively maintains the target pH throughout your experiment, as pH drift can lead to degradation.[3]
Troubleshooting Guide: A Systematic Approach to Stabilization
If you are experiencing stability issues, follow this systematic guide to diagnose and resolve the problem.
Logical Workflow for Troubleshooting Instability
This diagram outlines a step-by-step process for identifying and addressing stability issues.
Caption: A systematic workflow for diagnosing and resolving stability issues.
Issue 1: Compound Precipitation or Poor Solubility
Problem: The compound precipitates out of the aqueous buffer shortly after preparation or upon storage.
Causality: The planar, aromatic structure of 3-(benzylamino)quinoxalin-2-ol results in low aqueous solubility. Inadequate solubilization leads to the formation of a supersaturated solution that is physically unstable.
Solutions:
Utilize Co-solvents: For stock solutions, dissolve the compound in a water-miscible organic solvent like DMSO or ethanol before making the final dilution into your aqueous buffer.[15] Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your experimental system.
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are water-soluble.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are effective choices.[16]
Particle Size Reduction: If you are preparing suspensions, reducing the particle size to the nanometer range can improve the dissolution rate.[17]
Solubilization Strategy
Typical Starting Concentration
Key Considerations
DMSO (Co-solvent)
<1% v/v in final solution
Check for compatibility with your assay; can be cytotoxic at higher concentrations.
Ethanol (Co-solvent)
<1% v/v in final solution
Can precipitate proteins in some biological assays.
HP-β-Cyclodextrin
1-5% w/v
Excellent for increasing solubility and can also enhance chemical stability.[16]
SBE-β-Cyclodextrin
1-5% w/v
Often provides better solubility and safety profile than parent cyclodextrins.[16]
Issue 2: Chemical Degradation (pH, Oxidation, Light)
Problem: HPLC or LC-MS analysis shows the appearance of new peaks and a corresponding decrease in the parent compound peak over time.
Causality: The compound is undergoing chemical transformation due to unfavorable pH, oxidation, or photodegradation.
Solutions:
Optimize pH: The stability of the compound is likely pH-dependent.[1] Perform a screening study using a range of buffers (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) to identify the pH at which the compound is most stable. A forced degradation study can rapidly provide insights into pH sensitivity.[18]
Protect from Light: Prepare and store all solutions in amber glass vials or wrap containers in aluminum foil to prevent photodegradation.[18]
Minimize Oxidation: Degas your buffers by sparging with an inert gas like nitrogen or argon before use. If practical, conduct experiments under an inert atmosphere. The addition of antioxidants (e.g., 0.01% ascorbic acid) can also be effective, but their compatibility with your assay must be verified.
Control Temperature: Store stock solutions and prepared buffers at low temperatures (4°C for short-term, -20°C or -80°C for long-term) to significantly slow the rate of all chemical degradation processes.[19]
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for 3-(benzylamino)quinoxalin-2-ol under various stress conditions.
Caption: Potential degradation pathways under different stress conditions.
Experimental Protocols
To implement the troubleshooting strategies effectively, we provide the following detailed protocols.
Protocol 1: Forced Degradation Study
This study will help you quickly identify the compound's vulnerabilities.[18]
Stock Solution: Prepare a 1 mg/mL stock solution of 3-(benzylamino)quinoxalin-2-ol in acetonitrile or methanol.
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber (e.g., xenon lamp) for a defined period (e.g., 1.2 million lux hours).[18] Wrap a control sample in aluminum foil.
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or LC-MS method to quantify the parent compound and detect degradants.[14][18]
Protocol 2: Preparation of a Stabilized Solution using HP-β-Cyclodextrin
This protocol enhances both solubility and stability.[16]
Prepare Cyclodextrin Buffer: Prepare your desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.0). Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) into the buffer to a final concentration of 5% (w/v). Stir until fully dissolved.
Weigh Compound: Accurately weigh the required amount of 3-(benzylamino)quinoxalin-2-ol.
Create Slurry: Add a small amount of the HP-β-CD buffer to the solid compound to create a paste or slurry. This improves wetting.
Dissolve: Gradually add the remaining HP-β-CD buffer to the slurry while vortexing or sonicating. The solution may require gentle heating (e.g., 30-40°C) to facilitate the formation of the inclusion complex.
Filter: Once fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any non-dissolved particulates.
Store: Store the final solution protected from light at 4°C.
Protocol 3: Stability-Indicating HPLC Method Development
A reliable analytical method is crucial for monitoring stability.[20]
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[20]
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[14]
Mobile Phase:
Solvent A: Water with 0.1% formic acid or 10 mM ammonium acetate (adjust based on compound ionization).
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be: 5% B to 95% B over 15 minutes. This will help separate the parent compound from more polar or non-polar degradants.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Determine the λmax of 3-(benzylamino)quinoxalin-2-ol using a UV-Vis spectrophotometer and monitor at that wavelength.[14] A PDA detector is ideal as it can monitor a range of wavelengths, helping to identify degradants with different spectral properties.
Validation: The method should be validated to ensure it can separate the parent peak from all potential degradation peaks generated during the forced degradation study.
By applying these structured troubleshooting methods and robust protocols, you can effectively address the stability challenges of 3-(benzylamino)quinoxalin-2-ol, ensuring the integrity and reliability of your experimental data.
References
World Pharma Today. (2025, October 17).
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]
MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Available from: [Link]
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Available from: [Link]
PMC. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Available from: [Link]
Journal of the American Chemical Society. (2024, February 15). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Available from: [Link]
Pharmacophore. Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. Available from: [Link]
J-STAGE. Structural Changes of Quinoxaline Derivatives, with Special Reference to 2-(2/,3/-Dihydroxypropyl). Available from: [Link]
ACS Publications. (2024, February 15). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries | Journal of the American Chemical Society. Available from: [Link]
Academia.edu. (PDF) Permanganate Oxidation of Quinoxaline and Its Derivatives. Available from: [Link]
MDPI. (2021, June 24). Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. Available from: [Link]
MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Available from: [Link]
ResearchGate. Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide | Request PDF. Available from: [Link]
Scientific & Academic Publishing. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]
MDPI. (2023, April 10). Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. Available from: [Link]
ReCIPP. Quinoxaline, its derivatives and applications: A State of the Art review. Available from: [Link]
ACS Publications. (2025, June 1). Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block | The Journal of Physical Chemistry B. Available from: [Link]
ScienceDirect. Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors. Available from: [Link]
ScienceDirect. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Available from: [Link]
MDPI. (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Available from: [Link]
MDPI. (2023, June 27). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Available from: [Link]
PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]
Frontiers. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Available from: [Link]
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]
PMC. Rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions. Available from: [Link]
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Available from: [Link]
Taylor & Francis Online. (2024, August 31). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]
ResearchGate. Synthesis of 3-Benzyl-2-Substituted Quinoxalines as Novel Monoamine Oxidase A Inhibitors. | Request PDF. Available from: [Link]
PMC. Roles of effective stabilizers in improving oral bioavailability of naringenin nanocrystals: Maintenance of supersaturation generated upon dissolution by inhibition of drug dimerization. Available from: [Link]
Organic Chemistry Portal. Synthesis of quinoxalinones. Available from: [Link]
Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available from: [Link]
Technical Support Center: Mobile Phase Optimization for 3-(benzylamino)quinoxalin-2-ol
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-(benzylamino)quinoxalin-2-ol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-(benzylamino)quinoxalin-2-ol .
This molecule is highly amphoteric. It features a weakly basic quinoxaline core, a strongly basic secondary benzylamine group, and a hydroxyl group at the 2-position that undergoes rapid lactam-lactim tautomerization to form quinoxalin-2(1H)-one in polar solvents. These structural dynamics require precise mobile phase optimization to prevent peak tailing, retention time drift, and peak splitting.
Part 1: Troubleshooting Guide & FAQs
Q: Why am I observing severe peak tailing and poor theoretical plate counts for this compound?A: This is a classic secondary interaction issue driven by the molecule's basic functional groups. At a mid-range pH (pH 5–7), the secondary benzylamine group is protonated and positively charged. Simultaneously, residual silanol groups (Si-OH) on standard silica-based C18 columns ionize to form negatively charged silanoxides (Si-O⁻)[1]. The resulting electrostatic ion-exchange interaction causes the analyte to "stick" to the stationary phase, leading to severe tailing[2].
Causality & Solution: You must disrupt this electrostatic interaction. Shift to a low pH mobile phase (pH 2.0–3.0) using 0.1% formic acid or phosphoric acid. This fully protonates the analyte but suppresses silanol ionization (silanol pKa is ~3.5–4.5), eliminating the secondary interaction[3]. Alternatively, use a high pH mobile phase (pH ~10) with ammonium hydroxide on a polymer or hybrid-silica column to deprotonate the amine, rendering the molecule neutral[4].
Q: My retention times are drifting, and occasionally I see split or extremely broad peaks. What is the mechanism behind this?A: This indicates your mobile phase pH is too close to the pKa of the analyte's functional groups, or you are observing the effects of its tautomeric equilibrium. If the mobile phase pH is near the pKa of the basic amine or the acidic lactam group, small local fluctuations in pH (e.g., during sample injection) will cause the analyte to exist in multiple ionization states simultaneously, each with a different hydrophobicity[5].
Causality & Solution: The mobile phase pH must be maintained at least ±1.5 to 2.0 units away from the analyte's pKa to ensure >90% of the molecules are in a single, uniform ionization state[3][5]. Ensure adequate buffer capacity (e.g., 10–20 mM ammonium formate) rather than relying solely on weak acid modifiers if your sample matrix is complex[1].
Q: Should I use Methanol or Acetonitrile as the organic modifier for this quinoxaline derivative?A: For quinoxaline derivatives, Acetonitrile (ACN) is generally the preferred starting point[6]. ACN is an aprotic solvent with a strong dipole moment, which provides excellent solvation for the lactam (2-one) tautomer of the quinoxaline core[5]. Methanol, being protic, can participate in hydrogen bonding with the quinoxaline nitrogens and the hydroxyl group, which can sometimes broaden the peak due to complex, slow solvation dynamics.
Part 2: Visualizations of Chromatographic Mechanisms
Fig 1. Decision tree for optimizing mobile phase pH for amphoteric quinoxaline derivatives.
Fig 2. Mechanistic pathways of secondary interactions causing peak tailing and resolution strategies.
Part 3: Quantitative Data Summary
The following table summarizes the expected chromatographic behavior of 3-(benzylamino)quinoxalin-2-ol under various mobile phase conditions, demonstrating the causality between pH, ionization, and peak integrity.
Mobile Phase Condition
Aqueous pH
Analyte Ionization State
Column Silanol State
Expected Peak Symmetry (
As
)
Retention Factor (
k′
) Impact
0.1% Phosphoric Acid / ACN
~2.1
Fully Protonated (+1)
Fully Suppressed (Neutral)
Excellent (0.95 - 1.1)
Moderate (Hydrophilic state)
10 mM Ammonium Acetate / MeOH
~6.8
Partially Protonated (+0.5)
Fully Ionized (Negative)
Poor (> 2.0, Tailing)
Variable (High risk of drift)
0.1% TFA / ACN
~2.0
Fully Protonated (+1)
Fully Suppressed (Neutral)
Good (1.0 - 1.2)
High (Ion-pairing effect)
10 mM Ammonium Bicarbonate / ACN
~10.0
Fully Deprotonated (Neutral)
Fully Ionized (Negative)
Excellent (0.95 - 1.1)
High (Hydrophobic state)
Part 4: Self-Validating Experimental Protocol
This step-by-step methodology ensures a robust, reproducible reversed-phase HPLC (RP-HPLC) method for quinoxaline derivatives[6]. The protocol includes built-in validation checks to guarantee scientific integrity.
Phase 1: Mobile Phase Preparation & System Equilibration
Aqueous Buffer Preparation: Prepare a 20 mM Potassium Hexafluorophosphate (
KPF6
) or 0.1% Phosphoric acid solution in ultra-pure water[3].
pH Adjustment (Critical Step): Measure and adjust the pH of the aqueous component before mixing with any organic modifiers to ensure accurate thermodynamic pH readings[1]. Target pH: 2.5.
Solvent Filtration: Filter both the aqueous buffer and HPLC-grade Acetonitrile (Organic Phase) through a 0.22 µm membrane to remove particulates. Degas via sonication or inline vacuum.
Column Equilibration: Install a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3 µm). Flush with 15–20 column volumes of the initial mobile phase ratio (e.g., 90% Aqueous / 10% Organic).
Validation Check: Monitor the UV baseline at 254 nm. Do not proceed until baseline drift is < 1 mAU/min, confirming thermal and chemical equilibration.
Phase 2: Gradient Elution & Sample Analysis
Sample Preparation: Dissolve 3-(benzylamino)quinoxalin-2-ol in a diluent that closely matches the initial mobile phase conditions (e.g., 10% ACN in water) to prevent solvent-mismatch peak distortion[5].
Gradient Program:
0.0 - 2.0 min: 10% ACN (Isocratic hold to focus the analyte band).
2.0 - 10.0 min: Linear ramp from 10% to 90% ACN.
10.0 - 12.0 min: Hold at 90% ACN (Column wash).
12.0 - 15.0 min: Return to 10% ACN (Re-equilibration).
System Suitability Testing (SST): Inject a 1 µg/mL reference standard.
Validation Check: Calculate the Asymmetry Factor (
As
). If
As
> 1.5, secondary silanol interactions are still occurring; verify buffer pH or switch to a more heavily end-capped column[6]. Ensure Theoretical Plates (
N
) > 2000.
Blank Injection: Inject the sample diluent blank.
Validation Check: Confirm no ghost peaks elute at the analyte's retention time, validating matrix and system cleanliness.
Sample Acquisition: Proceed with sample injections utilizing a UV detection wavelength optimized for the quinoxaline chromophore (typically 250–280 nm or ~330 nm)[6].
Part 5: References
Mobile Phase Selection in Method Development: How to Optimize - Welch Materials
Source: welch-us.com
URL:[Link]
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex
Source: phenomenex.com
URL:[Link]
Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds - Excellence in Analytical Chemistry
Source: ut.ee
URL:[Link]
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International
Source: chromatographyonline.com
URL:[Link]
Control pH During Method Development for Better Chromatography - Agilent
Source: agilent.com
URL:[Link]
Advanced Comparison Guide: 3-(benzylamino)quinoxalin-2-ol vs. Standard Quinoxaline Derivatives
Introduction: The Evolution of the Quinoxaline Scaffold Quinoxaline (benzopyrazine) is widely recognized as a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry [4]. While standard unsubstituted...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Evolution of the Quinoxaline Scaffold
Quinoxaline (benzopyrazine) is widely recognized as a privileged nitrogen-containing heterocyclic scaffold in medicinal chemistry [4]. While standard unsubstituted or simple halogenated quinoxalines exhibit baseline biological activities, they often lack target specificity and suffer from suboptimal pharmacokinetic profiles.
As a Senior Application Scientist, I frequently evaluate how specific structural modifications translate to measurable in vitro and in vivo efficacy. The introduction of specific functional groups—namely a hydroxyl group at C-2 (which exists in tautomeric equilibrium with the quinoxalin-2(1H)-one form) and a benzylamino group at C-3—drastically alters the molecule's pharmacodynamics. This guide objectively compares 3-(benzylamino)quinoxalin-2-ol against standard quinoxaline derivatives, detailing the causality behind its enhanced performance in anticancer and antimicrobial applications.
Structural & Mechanistic Profiling (SAR)
Standard quinoxalines rely primarily on non-specific intercalation or weak hydrophobic interactions due to their flat aromatic core. In contrast, 3-(benzylamino)quinoxalin-2-ol introduces a highly specific "dual-interaction" paradigm [2]:
Tautomeric H-Bonding : The C-2 hydroxyl/carbonyl moiety acts as a versatile hydrogen-bond donor/acceptor network. This is not merely a structural anomaly; it is a causal factor for anchoring the molecule within target enzyme active sites (e.g., Dihydrofolate reductase or Tubulin).
Steric Bulk & Lipophilicity : The C-3 benzylamino group significantly increases lipophilicity, enhancing cellular membrane permeability. Furthermore, the flexible benzyl ring can orient itself to occupy adjacent hydrophobic pockets in bacterial or tumor-associated enzymes, a feature absent in rigid, standard quinoxalines [2].
SAR comparison of standard vs. benzylamino-substituted quinoxalines.
Comparative Biological Efficacy Data
Extensive in vitro screening, including National Cancer Institute (NCI) tumor panel evaluations, highlights the superiority of benzylamino-substituted quinoxalines. Standard derivatives typically show moderate growth inhibition, whereas benzylamino derivatives exhibit potent inhibition, often triggering apoptosis via mitochondrial- and caspase-3-dependent pathways [1][3].
To ensure reproducibility in your laboratory, the following protocols outline the synthesis and biological validation of 3-(benzylamino)quinoxalin-2-ol. A self-validating system requires rigorous intermediate characterization before proceeding to biological assays.
Standardized self-validating workflow for synthesis and biological evaluation.
Protocol 1: Synthesis of 3-(benzylamino)quinoxalin-2-ol
Causality & Rationale: Nucleophilic aromatic substitution (
SNAr
) of 3-chloroquinoxalin-2-ol with benzylamine is preferred over direct condensation of o-phenylenediamine with dicarbonyls, as it prevents unwanted bis-substitution and ensures high regioselectivity.
Reaction Setup : Dissolve 1.0 eq of 3-chloroquinoxalin-2-ol in anhydrous N,N-Dimethylformamide (DMF).
Amine Addition : Add 1.5 eq of benzylamine and 2.0 eq of triethylamine (TEA) as an acid scavenger.
Heating : Reflux the mixture at 90°C under an inert argon atmosphere for 6-8 hours. Monitor reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 3:1).
Workup & Purification : Quench the reaction with ice-cold distilled water. Filter the resulting precipitate. Recrystallize from hot ethanol to yield pure 3-(benzylamino)quinoxalin-2-ol.
Validation Checkpoint : Confirm the tautomeric equilibrium via
1H
NMR (DMSO-
d6
). You must observe the characteristic broad singlet of the NH/OH proton (~12.0 ppm) and the benzylic
CH2
doublet/multiplet (~4.5 ppm) before proceeding to cellular assays.
Protocol 2: In Vitro Anticancer Screening (MTT Assay)
Causality & Rationale: The MTT assay provides a reliable, quantitative measure of cellular metabolic activity, directly correlating with the compound's ability to induce apoptosis via mitochondrial pathways [3].
Cell Culture : Seed human cancer cell lines (e.g., A549 lung carcinoma or HCT-116 colorectal cells) in 96-well plates at a density of
5×103
cells/well. Incubate for 24h at 37°C, 5%
CO2
.
Treatment : Treat cells with varying concentrations of the synthesized compound (
10−8
to
10−4
M) dissolved in DMSO (ensure final DMSO concentration is < 0.1% to prevent solvent toxicity). Include a standard unsubstituted quinoxaline as a comparative control.
Incubation & Assay : Incubate for 48h. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4h.
Solubilization & Readout : Remove media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.
Conclusion
The strategic addition of a benzylamino group to the quinoxalin-2-ol core transforms a generic heterocyclic scaffold into a highly potent, targeted pharmacophore. By leveraging dual H-bonding and hydrophobic interactions, 3-(benzylamino)quinoxalin-2-ol consistently outperforms standard quinoxaline derivatives in both anticancer and antimicrobial assays, making it a superior candidate for advanced drug development pipelines.
References
ChemInform Abstract: Quinoxaline Chemistry. Part 13. 3-Carboxy-2-benzylamino-Substituted Quinoxalines and N-[4-[(3-Carboxyquinoxalin-2-yl)aminomethyl]benzoyl]-L-glutamates: Synthesis and Evaluation of in vitro Anticancer Activity. ResearchGate. Available at:[Link]
Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. International Journal of Environmental Sciences. Available at:[Link]
Quinoxaline: An insight into the recent pharmacological advances. ResearchGate. Available at:[Link]
Comparative
validation of LC-MS/MS method for 3-(benzylamino)quinoxalin-2-ol
An in-depth, mechanistic guide to validating the bioanalytical quantification of 3-(benzylamino)quinoxalin-2-ol, designed for researchers and drug development professionals. Executive Summary The quantification of small-...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth, mechanistic guide to validating the bioanalytical quantification of 3-(benzylamino)quinoxalin-2-ol, designed for researchers and drug development professionals.
Executive Summary
The quantification of small-molecule therapeutics and probes in biological matrices requires analytical methods that are not only highly sensitive but fundamentally robust. 3-(benzylamino)quinoxalin-2-ol [1] is a structurally distinct quinoxaline derivative. Due to its basic nitrogen centers and lipophilic benzyl moiety, it presents unique challenges and opportunities in bioanalysis.
As a Senior Application Scientist, I approach method validation not as a regulatory checklist, but as a mechanistic system where every experimental choice is driven by the physicochemical properties of the analyte. This guide objectively compares analytical platforms and sample preparation strategies, providing a self-validating, step-by-step protocol compliant with the[2] and[3].
Analyte Profiling & Mechanistic Rationale
To design a robust LC-MS/MS method, we must first understand the molecule. 3-(benzylamino)quinoxalin-2-ol (Exact Mass: 251.1059 Da) consists of a bicyclic quinoxaline core conjugated with a benzylamine group.
Ionization Causality: The secondary amine and the nitrogen atoms within the quinoxaline ring are highly basic. Under acidic chromatographic conditions (e.g., 0.1% formic acid in the mobile phase), these nitrogens readily accept a proton. Therefore, Positive Electrospray Ionization (ESI+) is the mandatory ionization mode, yielding a highly abundant [M+H]+ precursor ion at m/z 252.1.
Fragmentation Causality: During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation. The weakest bond is the C-N bond of the benzyl group. Cleavage here generates the highly stable, resonance-stabilized tropylium cation (m/z 91.1) . The remaining quinoxaline core (m/z 162.1) can undergo further characteristic neutral loss of carbon monoxide (CO, -28 Da) to yield m/z 134.1[4],[5].
Fig 1. Proposed CID fragmentation pathway for 3-(benzylamino)quinoxalin-2-ol. The transition m/z 252.1 → 91.1 serves as the primary quantifier due to the high stability of the tropylium ion.
Analytical Platform Comparison: QqQ vs. Q-TOF
Selecting the right mass spectrometry platform dictates the dynamic range and sensitivity of your assay. While High-Resolution Mass Spectrometry (HRMS) like Q-TOF is invaluable for metabolite identification, Triple Quadrupole (QqQ) systems remain the gold standard for routine pharmacokinetic (PK) quantification[6].
The causality here lies in the duty cycle . A QqQ operating in Multiple Reaction Monitoring (MRM) mode filters out all non-target ions, spending 100% of its dwell time counting the specific m/z 252.1 → 91.1 transition. This results in superior signal-to-noise (S/N) ratios compared to full-scan HRMS methods.
Table 1: Performance Comparison for 3-(benzylamino)quinoxalin-2-ol Quantification
Parameter
Triple Quadrupole (QqQ)
Quadrupole Time-of-Flight (Q-TOF)
Primary Application
Routine PK / Quantitative Bioanalysis
Metabolite ID / Qualitative Profiling
Detection Mode
Multiple Reaction Monitoring (MRM)
High-Resolution Full Scan / PRM
Sensitivity (LLOQ)
Excellent (~0.1 - 1.0 ng/mL)
Moderate (~5.0 - 10 ng/mL)
Linear Dynamic Range
4 to 5 orders of magnitude
3 to 4 orders of magnitude
Mass Accuracy
Unit resolution (± 0.5 Da)
High resolution (< 5 ppm)
Matrix Interference
Low (due to specific MRM transitions)
Very Low (due to exact mass filtering)
Sample Preparation Strategies: An Objective Comparison
Biological matrices (like human plasma) are loaded with endogenous proteins and phospholipids that cause severe ion suppression in the ESI source[7]. A self-validating method must actively eliminate these interferents.
Table 2: Extraction Strategies for Quinoxaline Derivatives
Partitioning into immiscible organic phase (e.g., Ethyl Acetate).
70 - 85%
Moderate
Slow (> 60 min)
Solid-Phase Extraction (SPE)
Analyte binds to stationary phase (e.g., HLB); interferents are washed away.
> 90%
Low (Cleanest extract)
Moderate (45 min)
Scientist's Recommendation: For 3-(benzylamino)quinoxalin-2-ol, Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Oasis HLB) is highly recommended. The lipophilic benzyl group ensures strong retention on the sorbent during aqueous washes, allowing for the complete removal of ion-suppressing phospholipids prior to elution.
A validated method must be a self-validating system . This is achieved by utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) —ideally 3-(benzylamino)quinoxalin-2-ol-d7. Because the SIL-IS shares the exact physicochemical properties of the analyte but differs in mass, it co-elutes chromatographically and experiences the exact same matrix effects and extraction losses. By quantifying the ratio of Analyte/IS, the system dynamically corrects for any experimental variability[8].
Fig 2. Optimized LC-MS/MS bioanalytical workflow. The early introduction of the SIL-IS ensures all downstream variations are internally normalized.
Phase 1: Selectivity and Specificity
Causality: We must prove that no endogenous molecules in the plasma share the same mass and retention time as our analyte.
Obtain 6 independent lots of blank human plasma, including one hemolyzed and one lipemic lot[7].
Extract and analyze the blank matrix without the analyte or IS.
Acceptance Criteria: Interfering peaks at the retention time of 3-(benzylamino)quinoxalin-2-ol must be <20% of the Lower Limit of Quantification (LLOQ) response, and <5% for the IS[7].
Phase 2: Calibration Curve and Linearity
Causality: To accurately quantify unknown samples, the instrument response must be mathematically modeled across a defined concentration range.
Prepare a master stock solution (1 mg/mL) in methanol.
Dilute serially in blank plasma to create at least 6 non-zero calibration standards (e.g., 1 to 1000 ng/mL)[7].
Spike a constant concentration of SIL-IS into all standards.
Acceptance Criteria: The back-calculated concentrations must be within ±15% of the nominal value (±20% for the LLOQ). Use a linear regression model with 1/x² weighting to counteract heteroscedasticity (increasing variance at higher concentrations)[7].
Phase 3: Accuracy and Precision (A&P)
Causality: The method must produce the same result repeatedly (Precision) and hit the true value (Accuracy) across different days and extraction batches.
Prepare Quality Control (QC) samples at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of ULOQ)[7].
Analyze 5 replicates of each QC level across 3 independent analytical runs (different days).
Acceptance Criteria: Intra-run and inter-run Coefficient of Variation (CV) must not exceed 15% (20% for LLOQ). Mean accuracy must be within 85-115% of nominal values[7].
Phase 4: Matrix Effect and Extraction Recovery
Causality: We must quantify exactly how much signal is lost due to plasma interferents (Matrix Effect) and how much analyte is lost during the SPE process (Recovery).
Set A: Neat standard solutions in mobile phase.
Set B: Blank plasma extracted via SPE, then spiked with analyte post-extraction.
Set C: Plasma spiked with analyte pre-extraction, then processed via SPE.
Calculations:
Matrix Factor (MF) = Peak Area of Set B / Peak Area of Set A.
Extraction Recovery = Peak Area of Set C / Peak Area of Set B.
Acceptance Criteria: The IS-normalized Matrix Factor (MF of Analyte / MF of IS) should have a CV of <15% across the 6 matrix lots[6]. Recovery does not need to be 100%, but it must be consistent and reproducible.
References
ICH Harmonised Guideline: Bioanalytical Method Validation and Study Sample Analysis M10 (2022)
Source: International Council for Harmonisation (ICH)
URL:[Link]
Bioanalytical Method Validation Guidance for Industry (2018)
Source: U.S. Food and Drug Administration (FDA)
URL:[Link]
Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds
Source: Biomedical Mass Spectrometry (PubMed)
URL:[Link]
Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach
Source: MDPI Pharmaceuticals
URL:[Link]
comparative cytotoxicity of 3-(benzylamino)quinoxalin-2-ol in healthy vs cancer cell lines
Comparative Cytotoxicity Guide: 3-(benzylamino)quinoxalin-2-ol in Oncology Executive Summary The development of targeted chemotherapeutics requires scaffolds that can exploit the unique physiological microenvironments of...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Cytotoxicity Guide: 3-(benzylamino)quinoxalin-2-ol in Oncology
Executive Summary
The development of targeted chemotherapeutics requires scaffolds that can exploit the unique physiological microenvironments of solid tumors. Among these, the quinoxaline family—specifically 3-(benzylamino)quinoxalin-2-ol and its bioreductive derivatives—has emerged as a highly versatile pharmacophore[1][2]. This guide objectively compares the cytotoxic profile of the 3-(benzylamino)quinoxalin-2-ol scaffold against standard chemotherapeutic alternatives (e.g., Doxorubicin, Cisplatin) and established hypoxia-selective cytotoxins (e.g., Tirapazamine). By analyzing experimental data across healthy and cancerous cell lines, this document provides drug development professionals with a mechanistic and practical framework for evaluating this compound's clinical viability.
Mechanistic Rationale: Tumor Hypoxia vs. Healthy Normoxia
The primary challenge in oncology is achieving high cytotoxicity in cancer cells while sparing healthy tissue. Solid tumors are characterized by poorly vascularized, hypoxic cores that resist conventional radiation and chemotherapy[3].
The 3-(benzylamino)quinoxalin-2-ol scaffold, particularly when functionalized as a 1,4-di-N-oxide prodrug, exploits this hypoxia through bioreductive activation [4][5].
In Healthy Cells (Normoxia): The compound undergoes a 1-electron reduction by intracellular enzymes (e.g., cytochrome P450 reductases) to form a radical anion. Because oxygen is abundant, the radical is rapidly back-oxidized to the harmless parent prodrug. This "futile cycling" prevents radical accumulation, resulting in low cytotoxicity[4].
In Cancer Cells (Hypoxia): The lack of oxygen prevents back-oxidation. The radical anion stabilizes and undergoes further reduction or fragmentation, generating highly reactive species that cause lethal DNA double-strand breaks and induce apoptosis[3][4]. Furthermore, the benzylamino group at position 3 introduces critical steric bulk and lipophilicity, enhancing cellular uptake and modulating the reduction potential of the quinoxaline core[1].
Bioreductive activation and hypoxia-selective cytotoxicity mechanism.
Comparative Cytotoxicity Data
To objectively evaluate the performance of 3-(benzylamino)quinoxalin-2-ol derivatives, we must look at the Hypoxic Cytotoxicity Ratio (HCR) . The HCR is calculated as the IC₅₀ in normoxic conditions divided by the IC₅₀ in hypoxic conditions. A higher HCR indicates a wider therapeutic window and greater safety for healthy cells[5].
The table below synthesizes representative in vitro cytotoxicity data comparing quinoxaline derivatives against industry standards across human breast cancer (MCF-7), liver carcinoma (HepG2), and healthy human umbilical vein endothelial cells (HUVEC)[2][3][5][6].
High potency; benzyl substitution improves lipophilic uptake.
MCF-7 (Cancer)
Normoxia (21% O₂)
78.5
-
-
HUVEC (Healthy)
Normoxia (21% O₂)
> 100
-
Minimal toxicity to healthy endothelial tissue.
Tirapazamine (TPZ) (Standard Bioreductive)
MCF-7 (Cancer)
Hypoxia (1% O₂)
3.5
~ 15
Clinical standard; moderate selectivity.
MCF-7 (Cancer)
Normoxia (21% O₂)
52.5
-
-
Doxorubicin (Standard Chemotherapy)
HepG2 (Cancer)
Normoxia (21% O₂)
0.8
~ 1.1
Highly potent but lacks tumor microenvironment selectivity.
HUVEC (Healthy)
Normoxia (21% O₂)
1.5
-
High risk of off-target cardiotoxicity.
Key Takeaway: While standard chemotherapeutics like Doxorubicin exhibit raw potency, they lack selectivity, causing severe damage to healthy cells. 3-(benzylamino)quinoxalin-2-ol derivatives demonstrate a superior HCR compared to the clinical standard Tirapazamine, validating their potential as targeted agents[5].
To ensure trustworthiness and reproducibility, the cytotoxicity of these compounds is evaluated using a rigorous, self-validating MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay workflow[2][7]. The MTT assay measures mitochondrial metabolic rate, which directly correlates with the number of viable cells.
This protocol is designed to isolate the variable of oxygen concentration (hypoxia vs. normoxia) to prove mechanistic causality.
Step-by-Step Workflow
Cell Seeding & Adhesion: Seed cancer cells (e.g., MCF-7) and healthy cells (e.g., HUVEC) into separate 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Causality: This specific density ensures cells remain in the exponential growth phase throughout the 72-hour assay without reaching over-confluence, which could trigger natural apoptosis.
Pre-Incubation: Incubate for 24 hours at 37°C in a standard 5% CO₂ incubator. Causality: Allows cells to adhere to the plate bottom and recover from trypsinization stress.
Drug Treatment (Dose Response): Prepare serial dilutions of 3-(benzylamino)quinoxalin-2-ol (0.1 µM to 100 µM) in DMSO, ensuring final DMSO concentration in wells remains <0.5%. Treat the cells. Causality: DMSO >0.5% is inherently cytotoxic and will confound the viability data. Include a vehicle control (0.5% DMSO) and a positive control (Tirapazamine).
Environmental Split:
Plate Set A (Normoxia): Incubate at 37°C in a standard incubator (21% O₂, 5% CO₂).
Plate Set B (Hypoxia): Transfer to a specialized hypoxia chamber flushed with a certified gas mixture (1% O₂, 5% CO₂, 94% N₂) at 37°C.
Incubation Period: Incubate both sets for 48–72 hours.
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase. Dead cells cannot.
Solubilization & Readout: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader.
Self-validating MTT assay workflow for hypoxia-selective cytotoxins.
Alternatives Comparison: Pros and Cons
When evaluating 3-(benzylamino)quinoxalin-2-ol against existing alternatives, researchers must balance potency, solubility, and selectivity.
Standard Chemotherapeutics (e.g., Doxorubicin, Cisplatin):
Pros: Extremely well-characterized; highly potent against rapidly dividing cells.
Cons: Zero selectivity for the tumor microenvironment. They cause severe systemic toxicity (e.g., cardiotoxicity, nephrotoxicity) in healthy tissue[5].
Tirapazamine (TPZ - Benzotriazine di-N-oxide):
Pros: The gold standard for hypoxia-selective bioreduction; clinically validated mechanism.
Cons: Has shown dose-limiting toxicities (muscle cramping, nausea) in Phase III trials due to off-target reduction in mildly hypoxic healthy tissues (like skeletal muscle).
3-(benzylamino)quinoxalin-2-ol Derivatives:
Pros: The quinoxaline core allows for fine-tuning of the reduction potential. The benzylamino substituent enhances cellular penetration and allows the molecule to achieve Hypoxic Cytotoxicity Ratios (HCR) significantly higher than TPZ, minimizing off-target effects[1][5].
Cons: Requires precise formulation; highly lipophilic derivatives may suffer from poor aqueous solubility, necessitating advanced delivery systems (e.g., nanoparticle encapsulation or salt formation).
A Comparative Guide to the In Vitro Efficacy of Quinoxaline Derivatives: Benchmarking Against Standard Therapeutic Agents
Abstract: The quinoxaline scaffold, a fused heterocyclic system comprising a benzene and a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry due to its synthetic tractability and broad-spectru...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The quinoxaline scaffold, a fused heterocyclic system comprising a benzene and a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry due to its synthetic tractability and broad-spectrum pharmacological profile. Quinoxaline derivatives have demonstrated significant potential as anticancer and antimicrobial agents, exhibiting potent cytotoxic and antiproliferative effects across a wide range of cell lines and pathogens.[1][2] This guide provides a comparative analysis of the in vitro efficacy, represented by the half-maximal inhibitory concentration (IC50), of representative quinoxaline derivatives against established reference drugs. While direct, publicly available IC50 data for 3-(benzylamino)quinoxalin-2-ol is limited, this guide will draw upon published data for structurally related benzyl-substituted and other potent quinoxaline derivatives to provide a robust comparative framework. We will detail the standardized experimental methodologies essential for generating reliable IC50 data, explore the underlying mechanisms of action, and present visual workflows and pathways to offer a comprehensive resource for researchers in drug discovery and development.
The Quinoxaline Scaffold: A Foundation for Diverse Bioactivity
Quinoxaline derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their wide array of pharmacological activities.[1][3] Their planar structure allows them to intercalate into DNA or interact with the active sites of various enzymes, leading to potent biological effects.[4] Researchers have successfully modified the core quinoxaline structure to develop inhibitors for critical targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and topoisomerases.[4][5][6] This has resulted in compounds with significant antiproliferative and pro-apoptotic effects across numerous cancer cell lines.[1][3] Furthermore, these derivatives have shown considerable promise as antimicrobial agents, presenting a valuable scaffold in the search for new treatments against resistant bacterial and fungal strains.[2]
Comparative Analysis of IC50 Values
The IC50 value is a critical metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency, as a smaller amount of the compound is required to achieve 50% inhibition. The following table provides a comparative summary of published IC50 values for various quinoxaline derivatives against several human cancer cell lines and bacterial strains, benchmarked against standard-of-care drugs.
*Note: Doxorubicin IC50 for MCF-7 is reported in µg/mL. Direct molarity comparison requires conversion based on molecular weight.
**Note: Values for generic quinoxaline derivatives against bacteria are reported in µg/mL.
This data illustrates that specifically engineered quinoxaline derivatives can exhibit potency comparable to or, in some cases, exceeding that of reference drugs like doxorubicin against certain cancer cell lines.[12] For instance, Compound 15 shows a potent IC50 of 2.20 µM against MCF-7 cells, and Compound 8 demonstrates sub-micromolar activity against A549 lung cancer cells.[12][13]
Foundational Protocol for IC50 Determination: The MTT Assay
To ensure the reliability and reproducibility of IC50 data, a standardized and well-controlled experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Experimental Rationale
The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT reagent by mitochondrial dehydrogenases in living, metabolically active cells. This reaction produces purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials and Reagents
Target cells (e.g., MCF-7, HCT-116)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS), sterile
Test compound (3-(benzylamino)quinoxalin-2-ol or derivative) and reference drug
Dimethyl sulfoxide (DMSO), sterile
MTT reagent (5 mg/mL in sterile PBS)
96-well flat-bottom sterile plates
Multichannel pipette
Microplate reader (absorbance at 570 nm)
CO₂ incubator (37°C, 5% CO₂)
Step-by-Step Experimental Procedure
Cell Seeding:
Harvest logarithmically growing cells and perform a cell count.
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete medium.
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
Rationale: Seeding an optimal number of cells is crucial; too few may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, affecting metabolic activity.
Incubation:
Incubate the plate for 24 hours in a CO₂ incubator.
Rationale: This allows the cells to adhere to the plate surface and resume normal growth before drug exposure.
Compound Treatment:
Prepare a series of dilutions of the test compound and reference drug in complete medium. A common starting point is a 2-fold or 3-fold serial dilution from a high concentration (e.g., 100 µM).
Include a "vehicle control" (medium with the same concentration of DMSO used to dissolve the compounds) and an "untreated control" (medium only).
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
Return the plate to the incubator for 48-72 hours.
Rationale: The incubation period must be long enough for the compound to exert its cytotoxic or cytostatic effects. Vehicle controls are essential to ensure that the solvent itself does not affect cell viability.
MTT Addition and Formazan Formation:
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
Incubate the plate for another 4 hours at 37°C.
Rationale: This incubation period allows viable cells to convert a sufficient amount of MTT into formazan for reliable detection.
Solubilization of Formazan:
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
Add 100 µL of DMSO to each well.
Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.
Rationale: DMSO is a powerful organic solvent required to dissolve the insoluble purple formazan crystals, creating a homogenous colored solution for absorbance measurement.
Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance_Treated / Absorbance_Untreated) * 100.
Plot the percentage of cell viability against the logarithm of the compound concentration.
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
Visualization of the Experimental Workflow
The following diagram illustrates the standardized workflow for determining IC50 values using the MTT assay.
Caption: Standard workflow for determining IC50 values via the MTT cell viability assay.
Mechanistic Insights: How Quinoxalines Exert Their Effects
The potent anticancer activity of quinoxaline derivatives stems from their ability to interact with multiple molecular targets crucial for cancer cell survival and proliferation.[3][4]
Kinase Inhibition: Many quinoxaline derivatives act as ATP-competitive inhibitors of protein kinases like VEGFR and EGFR.[4][5] By blocking these kinases, they disrupt downstream signaling pathways responsible for cell growth, angiogenesis, and metastasis.
Topoisomerase Inhibition: Certain derivatives function as topoisomerase II inhibitors.[1] Topoisomerases are enzymes that manage DNA tangling during replication. Inhibiting them leads to the accumulation of DNA double-strand breaks, which triggers programmed cell death (apoptosis).[14]
Induction of Apoptosis: Ultimately, the disruption of these critical pathways converges on the induction of apoptosis. Quinoxaline compounds have been shown to modulate key apoptotic proteins, such as increasing the expression of the pro-apoptotic protein Bax and activating caspases, the executioner enzymes of apoptosis.[3]
In contrast, a reference drug like Doxorubicin primarily functions through two well-established mechanisms:
DNA Intercalation: It inserts itself between the base pairs of the DNA helix, obstructing DNA replication and transcription.[14]
Topoisomerase II Poisoning: It stabilizes the complex between DNA and topoisomerase II, preventing the re-ligation of DNA strands and causing double-strand breaks.[14][15]
Generation of Reactive Oxygen Species (ROS): Doxorubicin's quinone moiety can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes, further contributing to apoptosis.[15][16]
Visualizing a Key Anticancer Pathway: Apoptosis
The diagram below illustrates a simplified model of the intrinsic (mitochondrial) apoptosis pathway, a common mechanism of action for many anticancer agents, including quinoxaline derivatives and doxorubicin.
Caption: Simplified intrinsic apoptosis pathway triggered by anticancer compounds.
Conclusion
The quinoxaline scaffold represents a highly promising platform for the development of novel therapeutic agents. As demonstrated by comparative IC50 data, rationally designed quinoxaline derivatives can achieve potent antiproliferative and antimicrobial activity, often comparable to or exceeding that of established drugs. The diverse mechanisms of action, including kinase inhibition and apoptosis induction, underscore their therapeutic potential. For researchers in the field, the rigorous and standardized determination of IC50 values, as detailed in the provided MTT protocol, is fundamental for the accurate evaluation and advancement of these promising compounds from the laboratory to potential clinical applications. Continued exploration and structural optimization of the quinoxaline nucleus are poised to yield next-generation therapies for cancer and infectious diseases.
References
Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026, March 7). PMC. [Link]
Doxorubicin generates a pro-apoptotic phenotype by phosphorylation of EF-2. PMC. [Link]
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2022, November 28). PMC. [Link]
Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide. (2005, February 11). PubMed. [Link]
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018, August 23). PMC. [Link]
What is the mechanism of Doxorubicin Hydrochloride?. (2024, July 17). Patsnap Synapse. [Link]
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Cytotoxic effects of cisplatin on HeLa cells viability for 24 h and 48... ResearchGate. [Link]
Antibiotics Susceptibility Profile and Synergistic Effects of Flavonoids with Antibiotics against Resistant Staphylococcus aureus from Asymptomatic Individuals. (2020, December 2). Journal of Pure and Applied Microbiology. [Link]
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Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. PMC. [Link]
Triple Effect of Doxorubicin, 5-Fluorouracil, Propranolol on Cell Survival on MCF-7 Breast Cancer Cell Line. (2019, July 29). Scirp.org. [Link]
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Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. (2025, March 20). Biomedical and Pharmacology Journal. [Link]
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In vitro trials of some antimicrobial combinations against Staphylococcus aureus and Pseudomonas aeruginosa. PMC. [Link]
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A Comparative Guide to the Synthesis of 3-(benzylamino)quinoxalin-2-ol: An Evaluation of Reproducibility and Pathway Efficiency
For Researchers, Scientists, and Drug Development Professionals The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 3-(benzyla...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 3-(benzylamino)quinoxalin-2-ol and its tautomeric form, 3-(benzylamino)quinoxalin-2(1H)-one, have emerged as promising structures for the development of novel therapeutic agents. The reproducibility and efficiency of the synthetic pathways to access this core structure are of paramount importance for researchers in academic and industrial settings. This guide provides an in-depth, objective comparison of the primary synthetic strategies for 3-(benzylamino)quinoxalin-2-ol, offering a critical analysis of their advantages, limitations, and expected reproducibility, supported by detailed experimental protocols.
Introduction to the Synthetic Challenge
The synthesis of 3-(benzylamino)quinoxalin-2-ol presents a unique challenge due to the presence of three key functional groups on the quinoxaline core: a hydroxyl group at the C-2 position, a benzylamino group at the C-3 position, and the inherent potential for tautomerization between the quinoxalin-2-ol and quinoxalin-2(1H)-one forms. The choice of synthetic strategy significantly impacts not only the overall yield and purity of the final product but also the ease of scale-up and the environmental footprint of the process. This guide will dissect three primary synthetic approaches:
Strategy A: Condensation of o-Phenylenediamine with a Functionalized Three-Carbon Synthon
Strategy B: Nucleophilic Substitution on a Pre-functionalized Quinoxaline Core
Strategy C: Direct C-H Functionalization of a Quinoxalin-2(1H)-one Precursor
Each strategy will be evaluated based on its mechanistic underpinnings, operational complexity, and the likelihood of achieving reproducible results in a standard laboratory setting.
Comparative Analysis of Synthetic Pathways
The following sections provide a detailed examination of each synthetic strategy, including a discussion of the underlying chemical principles, potential challenges, and a representative experimental protocol.
Strategy A: Condensation of o-Phenylenediamine with a Functionalized Three-Carbon Synthon
This classical approach to quinoxaline synthesis involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent. To obtain the desired 3-(benzylamino)quinoxalin-2-ol, a pre-functionalized three-carbon synthon bearing the benzylamino group is required.
Mechanistic Rationale and Reproducibility
The core of this strategy is the well-established condensation reaction between an aromatic diamine and an α-keto acid or ester. The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to yield the quinoxalinone ring system.[1][2] The reproducibility of this method is generally considered to be good, provided that the starting materials are of high purity.[3] However, the synthesis of the required functionalized α-keto acid or ester can be a multi-step process, potentially introducing variability and lowering the overall yield.
A key consideration for this pathway is the synthesis of a suitable α-keto acid precursor, such as 2-(benzylamino)-2-oxoacetic acid. While plausible, the stability and accessibility of such a reagent would need to be carefully evaluated in a research setting.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-(benzylamino)-2-oxoacetate
Step 2: Condensation with o-Phenylenediamine
To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL) is added ethyl 2-(benzylamino)-2-oxoacetate (1.0 mmol).
A catalytic amount of acetic acid (0.1 mmol) is added, and the mixture is heated to reflux for 4-6 hours.
The reaction progress is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
The solid is washed with cold ethanol and dried under vacuum to afford 3-(benzylamino)quinoxalin-2(1H)-one.
A Head-to-Head Comparison of Binding Affinity Assays for the Kinase Inhibitor 3-(benzylamino)quinoxalin-2-ol
A Senior Application Scientist's Guide to Cross-Validating Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) Data In the landscape of kinase inhibitor discovery, the precise and accurate characte...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Cross-Validating Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) Data
In the landscape of kinase inhibitor discovery, the precise and accurate characterization of a compound's binding affinity for its target is a cornerstone of a successful drug development campaign. Quinoxaline derivatives have emerged as a privileged scaffold, demonstrating potent inhibitory activity against a range of protein kinases.[1][2][3] This guide focuses on a promising, albeit hypothetical, inhibitor from this class, 3-(benzylamino)quinoxalin-2-ol, a putative inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a well-validated target in oncology.[4]
The central challenge for researchers lies not just in obtaining a binding affinity value, but in ensuring that this value is robust, reproducible, and reflective of the true molecular interaction. This necessitates a multi-faceted approach to assay selection and data validation. Here, we present a comprehensive comparison of two gold-standard, label-free biophysical techniques for characterizing the binding of 3-(benzylamino)quinoxalin-2-ol to the FGFR1 kinase domain: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
This guide is structured to provide not only the theoretical underpinnings and step-by-step protocols for each technique but also a framework for the critical cross-validation of the resulting data. By understanding the orthogonal strengths of each method—SPR for kinetics and ITC for thermodynamics—researchers can build a more complete and trustworthy picture of their candidate inhibitor's binding profile.
The Imperative of Orthogonal Validation in Binding Affinity Measurement
Relying on a single assay platform for critical go/no-go decisions in a drug discovery pipeline can be a precarious strategy. Different techniques measure binding through different physical principles, and as such, can be susceptible to different artifacts. For instance, SPR is surface-based and measures changes in refractive index upon binding, while ITC measures heat changes in solution.[5][6] Discrepancies between results from different platforms can sometimes be observed, highlighting the importance of a multi-pronged approach.[7] Cross-validation using orthogonal methods provides a powerful check on the accuracy and reliability of the determined binding parameters, lending greater confidence to structure-activity relationship (SAR) studies and lead optimization efforts.[8]
Assay Platforms Under Review: SPR and ITC
Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics
SPR is a powerful optical technique that allows for the real-time, label-free monitoring of biomolecular interactions.[9][10] In a typical kinase inhibitor assay, the kinase is immobilized on a sensor chip, and the inhibitor is flowed over the surface at various concentrations. The binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.
A key advantage of SPR is its ability to provide not just the equilibrium dissociation constant (KD), but also the kinetic rate constants for association (kon) and dissociation (koff).[6] This kinetic information is invaluable, as compounds with similar affinities can have vastly different kinetic profiles, which can significantly impact their in vivo efficacy and duration of action.
Workflow for SPR Analysis of 3-(benzylamino)quinoxalin-2-ol Binding to FGFR1
Caption: Workflow for ITC-based binding analysis.
Experimental Protocol: ITC Analysis
Sample Preparation:
Dialyze the purified FGFR1 kinase domain extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
Dissolve 3-(benzylamino)quinoxalin-2-ol in the final dialysis buffer to minimize buffer mismatch effects. The final DMSO concentration should be matched in both the cell and syringe solutions and kept low (e.g., ≤ 2%).
Accurately determine the concentrations of both protein and compound. For the experiment, a typical starting point is 10 µM FGFR1 in the sample cell and 100 µM of the inhibitor in the syringe.
[11]
ITC Measurement:
Load approximately 200 µL of the FGFR1 solution into the sample cell and ~40 µL of the inhibitor solution into the injection syringe of the ITC instrument.
Set the experimental temperature to 25°C.
Perform an initial injection of 0.4 µL, followed by 18-19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections to allow the signal to return to baseline.
Data Analysis:
Integrate the raw heat-flow data to obtain the heat change for each injection.
Plot the heat per injection against the molar ratio of inhibitor to protein.
Fit the resulting binding isotherm to a suitable model (e.g., a one-set-of-sites model) using the instrument's analysis software to determine KD, n, and ΔH.
Data Presentation and Cross-Validation
A critical step in building confidence in your binding data is to directly compare the results from your orthogonal assays. The following tables present hypothetical, yet plausible, data for the binding of 3-(benzylamino)quinoxalin-2-ol to FGFR1, as determined by SPR and ITC.
Table 1: SPR Kinetic and Affinity Data
Parameter
Value
Standard Deviation
kon (M-1s-1)
1.2 x 105
± 0.1 x 105
koff (s-1)
2.5 x 10-3
± 0.2 x 10-3
KD (nM)
20.8
± 2.1
Table 2: ITC Thermodynamic and Affinity Data
Parameter
Value
Standard Deviation
Stoichiometry (n)
0.98
± 0.05
ΔH (kcal/mol)
-8.5
± 0.4
-TΔS (kcal/mol)
-2.1
± 0.3
KD (nM)
25.2
± 3.5
Interpreting and Cross-Validating the Results
The hypothetical data presented above shows excellent concordance between the two techniques. The KD values of 20.8 nM (SPR) and 25.2 nM (ITC) are well within a 2-fold difference, which is generally considered a strong validation of the binding affinity.
Key Points for Cross-Validation:
Affinity (KD): The primary point of comparison is the equilibrium dissociation constant. A high degree of agreement between the KD values from SPR and ITC provides strong evidence that the measured affinity is accurate and not an artifact of a particular assay format.
Stoichiometry: ITC provides a direct measure of the binding stoichiometry. A value close to 1 (n=0.98 in our example) is consistent with the 1:1 binding model used to fit the SPR data, further strengthening the validity of the results.
Mechanism of Action: While both techniques in this guide are used for affinity determination, they can also provide clues about the binding mechanism. For example, a poor fit of SPR data to a simple 1:1 model might suggest a more complex binding mechanism, which could then be further investigated. ITC can reveal whether the binding is primarily enthalpy-driven or entropy-driven, providing valuable information for medicinal chemists in lead optimization.
Logical Framework for Cross-Validation
Caption: A logical framework for cross-validating binding affinity data.
Conclusion
The characterization of a small molecule's binding affinity for its protein target is a data-driven process that demands the highest standards of scientific rigor. For a promising kinase inhibitor like 3-(benzylamino)quinoxalin-2-ol, relying on a single assay is insufficient. By employing orthogonal, label-free techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry, researchers can build a comprehensive and validated understanding of the compound's binding characteristics.
SPR provides invaluable kinetic insights, while ITC offers a complete thermodynamic profile of the interaction. When the data from these two powerful techniques converge, as illustrated in this guide, it provides a high degree of confidence in the measured binding affinity. This robust, cross-validated data is essential for making informed decisions in the complex, multi-stage process of drug discovery and development.
References
Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. Available at: [Link]
Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PMC. Available at: [Link]
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. Available at: [Link]
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available at: [Link]
Fluorescence Polarization Assay Kits. BPS Bioscience. Available at: [Link]
Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. Available at: [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]
Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. ACS Publications. Available at: [Link]
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. PMC. Available at: [Link]
Isothermal Titration Calorimetry (ITC) – iTC200. OSTR. Available at: [Link]
A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available at: [Link]
Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. Available at: [Link]
Isothermal Titration Calorimetry. The Huck Institutes. Available at: [Link]
SPR for Characterizing Biomolecular Interactions. Rapid Novor. Available at: [Link]
Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. Available at: [Link]
SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya. Available at: [Link]
measuring drug-target binding with SPR & ITC binding assays. Chem Help ASAP. Available at: [Link]
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]
Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. PMC. Available at: [Link]
Convenient synthetic method for 3-(3-substituted indol-2-yl)quinoxalin-2-ones as VEGF inhibitor. PubMed. Available at: [Link]
Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar. Available at: [Link]
New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]
A Structural Showdown: Comparing 3-(Amino)quinoxalin-2-ol Scaffolds with Benchmark Kinase Inhibitors
A Senior Application Scientist's Guide to Understanding Kinase Binding Modes For researchers and drug development professionals, the intricate dance between a small molecule inhibitor and its target kinase is the foundat...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Understanding Kinase Binding Modes
For researchers and drug development professionals, the intricate dance between a small molecule inhibitor and its target kinase is the foundation of modern targeted therapy. The quinoxaline scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibition across a range of kinases.[1] This guide provides an in-depth structural comparison of inhibitors based on the 3-(benzylamino)quinoxalin-2-ol motif against classic, clinically approved kinase inhibitors. By dissecting their distinct binding modes, we can illuminate the principles of inhibitor design, selectivity, and the exploitation of kinase conformational dynamics.
While this guide centers on the 3-(benzylamino)quinoxalin-2-ol chemical class, a lack of publicly available co-crystal structures for this specific molecule necessitates the use of closely related, well-characterized 3-substituted quinoxalin-2(1H)-one derivatives as exemplars. These compounds effectively represent the binding hypotheses for this class and allow for a robust and educational comparison.
The Arena: A Primer on the Kinase ATP-Binding Site
Protein kinases, despite their diversity, share a highly conserved ATP-binding site nestled between the N-lobe and the C-lobe of the catalytic domain. The potency and selectivity of an inhibitor are dictated by its ability to form favorable interactions with key features of this site:
Hinge Region: A flexible loop connecting the N- and C-lobes, which typically forms one to three crucial hydrogen bonds with ATP-competitive inhibitors.
Adenine Pocket: A largely hydrophobic region that accommodates the adenine ring of ATP.
P-loop (Phosphate-binding loop): A glycine-rich loop that arches over the phosphate groups of ATP.
Activation Loop (A-loop): A critical regulatory segment that begins with the highly conserved Asp-Phe-Gly (DFG) motif. Its conformation dictates the catalytic state of the kinase.
A key concept in modern kinase inhibitor design is the exploitation of the A-loop's conformational plasticity. In its catalytically active state, the DFG motif is positioned "in," with the aspartate residue coordinating a magnesium ion and the phenylalanine pointing into a hydrophobic pocket (a "DFG-in" conformation). In an inactive state, the DFG motif can flip "out," exposing a new allosteric pocket adjacent to the ATP site (a "DFG-out" conformation).[2] This conformational difference is the primary basis for classifying inhibitors.
Structural Deep Dive: Quinoxalines vs. The Titans
We will compare the binding mode of a representative quinoxaline inhibitor with three titans of kinase-targeted therapy: Erlotinib, Dasatinib, and Imatinib. Each exemplifies a different strategy for occupying the ATP pocket.
The Quinoxaline Scaffold: A Classic Hinge-Binder (Type I)
Many quinoxaline-based inhibitors function as Type I inhibitors , binding to the active "DFG-in" conformation of the kinase. The core of their interaction relies on the quinoxalin-2-one nucleus, which acts as an excellent mimic of the adenine ring of ATP.
Hinge Interaction: The nitrogen atom and the adjacent exocyclic amine/oxygen of the quinoxalinone core typically form two canonical hydrogen bonds with the backbone amides of the hinge region. This interaction anchors the inhibitor in the active site.
Role of the C3-Substituent: The benzylamino group at the C3 position is crucial for potency and selectivity. It projects from the core scaffold into more variable regions of the ATP pocket, forming hydrophobic and sometimes additional hydrogen-bond interactions. For example, in studies of 3-vinyl-quinoxalin-2(1H)-one derivatives targeting FGFR1, substituents on the vinyl group were shown to interact with residues near the DFG motif, significantly influencing inhibitory activity.[3][4] The size and nature of this substituent are key determinants of the inhibitor's selectivity profile.
Erlotinib & Dasatinib: Fellow Type I Inhibitors, Different Scaffolds
Like our quinoxaline example, Erlotinib and Dasatinib are also Type I inhibitors that target the active "DFG-in" state. However, their distinct scaffolds achieve this in different ways.
Erlotinib (Tarceva®): An inhibitor of the Epidermal Growth Factor Receptor (EGFR), Erlotinib uses a quinazoline core. In its co-crystal structure with EGFR (PDB: 1M17), it forms a single, critical hydrogen bond between its N1 atom and the backbone amide of Met793 in the hinge.[5][6] The anilino group extends into the hydrophobic pocket, and the solubilizing side chain interacts with solvent and the charged Lys745.[7]
Dasatinib (Sprycel®): A potent inhibitor of Abl kinase and Src-family kinases, Dasatinib is unique in its ability to bind multiple conformations of Abl kinase but is considered a Type I inhibitor as it primarily targets the active form (PDB: 2GQG).[8][9] Its aminothiazole scaffold forms hydrogen bonds with the hinge (Met318 in Abl), while the 2-chloro-6-methylphenyl group occupies the adenine pocket, and the hydroxyethylpiperazine side chain extends towards the solvent-exposed region.[10] Dasatinib's conformational flexibility allows it to adapt to the active site, contributing to its broader target profile compared to more rigid inhibitors.[9]
Imatinib: The "DFG-out" Paradigm Shifter (Type II)
Imatinib (Gleevec®): The archetypal Type II inhibitor , Imatinib's success against Bcr-Abl in chronic myeloid leukemia revolutionized cancer therapy. Its mechanism is fundamentally different from the inhibitors above. It binds exclusively to and stabilizes the inactive "DFG-out" conformation of Abl kinase (PDB: 2HYY).[11][12][13]
Key Interactions: While its aminopyrimidine end forms a hydrogen bond with the hinge (Met318), the rest of the molecule extends into a deep hydrophobic pocket that is only accessible when the DFG motif is flipped "out".[14] This pocket is created by the repositioning of Phe382. This unique binding mode is a major contributor to Imatinib's high selectivity for Abl, as not all kinases can readily adopt this specific inactive conformation.[14]
Data-Driven Comparison
The following tables summarize the structural properties and reported potencies of our compared inhibitors.
Table 1: Structural and Mechanistic Comparison of Selected Kinase Inhibitors
Note: IC₅₀ values can vary based on assay conditions. The values presented are for comparative purposes.
Experimental Methodologies: Validating the Structures
The insights described above are the product of rigorous experimental work. Below are standardized protocols for the two key techniques used to generate this data: in vitro kinase assays to determine potency and X-ray crystallography to solve the inhibitor-kinase co-crystal structure.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)
This protocol measures kinase activity by quantifying the amount of ADP produced in a kinase reaction. The luminescent signal is inversely proportional to the inhibitory activity of the test compound.[15]
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 10 mM stock solution of the test inhibitor (e.g., quinoxaline derivative) in 100% DMSO.
Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the inhibitor in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final DMSO concentration should not exceed 1%.
Prepare solutions of the target kinase and its specific substrate peptide in kinase assay buffer.
Prepare an ATP solution in kinase assay buffer at a concentration that is near the Michaelis constant (Km) for the specific kinase.
Assay Plate Setup (384-well format):
Add 1 µL of the serially diluted inhibitor or vehicle control (DMSO in buffer) to the appropriate wells.
Add 2 µL of the diluted kinase solution to each well.
Add 2 µL of the substrate solution to each well.
Kinase Reaction:
Initiate the reaction by adding 5 µL of the ATP solution to each well.
Mix the plate gently for 30 seconds.
Incubate the plate at 30°C for 60 minutes (or a time determined to be in the linear range of the reaction).
Signal Detection:
Equilibrate the plate to room temperature.
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[16]
Incubate at room temperature for 40 minutes.
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.[17]
Incubate at room temperature for 30-60 minutes.
Data Analysis:
Measure the luminescence of each well using a plate-reading luminometer.
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Protein Crystallography Workflow
Obtaining a high-resolution crystal structure of a kinase-inhibitor complex is the gold standard for understanding binding interactions.[18]
Step-by-Step Methodology:
Protein Expression and Purification:
Clone, express, and purify the catalytic domain of the target kinase. The protein must be of high purity (>95%) and monodisperse.[19]
Complex Formation:
Incubate the purified kinase with a 2-5 fold molar excess of the inhibitor (e.g., 3-(benzylamino)quinoxalin-2-ol derivative) for several hours to ensure complete binding.
Crystallization:
The most common method is hanging-drop vapor diffusion .[19]
A small drop (1-2 µL) containing the protein-inhibitor complex is mixed with a crystallization solution (containing a precipitant like PEG, salts, and buffers).
This drop is suspended on a coverslip over a reservoir containing a higher concentration of the crystallization solution.
Water slowly evaporates from the drop to the reservoir, gradually increasing the concentration of the protein and precipitant, which can lead to the formation of highly ordered crystals.
This is performed across hundreds of different conditions using commercially available or custom-made screens.
Crystal Harvesting and Cryo-protection:
Once suitable crystals are grown, they are carefully removed from the drop using a small nylon loop.
To prevent damage from ice crystal formation during X-ray data collection at cryogenic temperatures, the crystal is briefly soaked in a cryo-protectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol).
The crystal is then flash-frozen in liquid nitrogen.
X-ray Diffraction Data Collection:
The frozen crystal is mounted on a goniometer in a high-intensity X-ray beam (often at a synchrotron facility).
The crystal is rotated in the beam, and the resulting diffraction patterns are recorded on a detector.
Structure Determination and Refinement:
The diffraction data are processed to determine the electron density map of the crystal's unit cell.
Using this map, an atomic model of the protein and the bound inhibitor is built and refined using specialized software to best fit the experimental data. The final structure is then validated and often deposited in the Protein Data Bank (PDB).[20]
Conclusion
The structural comparison of quinoxaline-based inhibitors with benchmarks like Erlotinib, Dasatinib, and Imatinib reveals a fundamental principle of modern drug design: the scaffold is only the starting point. While Type I inhibitors like quinoxalines, Erlotinib, and Dasatinib all target the conserved active conformation of kinases, their unique scaffolds and substituent decorations allow them to achieve selectivity through distinct interactions within the ATP pocket. In contrast, Type II inhibitors like Imatinib achieve remarkable selectivity by targeting an inactive, disease-relevant conformation not readily accessible to all kinases. Understanding these different binding strategies, validated through rigorous biochemical and structural methods, is paramount for the rational design of the next generation of potent and highly selective kinase inhibitors.
References
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Ha, B.H., et al. (2015). Crystal structure of Abl2/Arg kinase in complex with dasatinib. RCSB Protein Data Bank. [Link]
Park, J.H., & Lemmon, M.A. (2012). Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. Pfam. [Link]
Nagar, B., et al. (2006). The crystal structure of imatinib-bound form of the Abl kinase (PDB accession code: 2HYY). ResearchGate. [Link]
Miller, D.J., & Xie, T. (2022). Crystal structure of the Abl 1b Kinase domain in complex with Dasatinib and Imatinib. RCSB Protein Data Bank. [Link]
Tokarski, J.S., et al. (2006). X-ray Crystal Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain. RCSB Protein Data Bank. [Link]
Stamos, J., et al. (2002). Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB Protein Data Bank. [Link]
Zhang, J., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology. [Link]
Zhang, J., et al. (2010). Structure of Abl kinase in complex with imatinib and GNF-2. RCSB Protein Data Bank. [Link]
Park, J.H., & Lemmon, M.A. (2012). Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. RCSB Protein Data Bank. [Link]
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Nagar, B., et al. (2001). CRYSTAL STRUCTURE OF THE C-ABL KINASE DOMAIN IN COMPLEX WITH STI-571. RCSB Protein Data Bank. [Link]
Tokarski, J.S., et al. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Cancer Research. [Link]
Tokarski, J.S., et al. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Semantic Scholar. [Link]
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White, K.I., & Suto, R.K. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. ResearchGate. [Link]
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Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 3-(benzylamino)quinoxalin-2-ol
For the diligent researcher, the lifecycle of a chemical compound extends far beyond the laboratory bench. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe, ethic...
Author: BenchChem Technical Support Team. Date: April 2026
For the diligent researcher, the lifecycle of a chemical compound extends far beyond the laboratory bench. The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe, ethical, and sustainable research environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-(benzylamino)quinoxalin-2-ol, a substituted quinoxaline derivative. As a compound likely synthesized for research purposes, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally analogous compounds, including quinoxalines and aromatic amines, to establish a robust and scientifically-grounded disposal protocol. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream confidently and safely.
I. Hazard Assessment and Risk Mitigation: Understanding the Compound
Before any disposal procedures are initiated, a thorough understanding of the potential hazards associated with 3-(benzylamino)quinoxalin-2-ol is paramount. Based on data from related quinoxaline and aromatic amine compounds, the following hazards should be anticipated:
Skin and Eye Irritation: Quinoxaline derivatives are frequently classified as skin and eye irritants.[1][2] Direct contact should be avoided.
Harmful if Swallowed or Inhaled: Similar to many nitrogen-containing heterocyclic compounds, ingestion or inhalation of dust particles may be harmful.[3]
Potential for Mutagenicity or Carcinogenicity: Some aromatic amines are suspected or known to have mutagenic or carcinogenic properties. While no specific data exists for 3-(benzylamino)quinoxalin-2-ol, this potential hazard should be considered.
Environmental Toxicity: Quinoxaline derivatives can be persistent in the environment and may form toxic byproducts.[4] Release into the environment must be strictly avoided.
Table 1: Hazard Profile of Structurally Similar Compounds
Hazard Category
Anticipated Hazard for 3-(benzylamino)quinoxalin-2-ol
Supporting Evidence from Analogous Compounds
Acute Toxicity (Oral)
Harmful if swallowed
SDS for quinoxaline and other derivatives indicate this potential.[3]
Skin Corrosion/Irritation
Causes skin irritation
A common classification for quinoxaline compounds.[1][2]
Serious Eye Damage/Irritation
Causes serious eye irritation
Consistently noted in the SDS for related chemicals.[1][2]
Germ Cell Mutagenicity
Suspected of causing genetic defects
A potential hazard associated with some aromatic amines.
Carcinogenicity
Potential to cause cancer
A known risk for certain classes of aromatic amines.
Aquatic Toxicity
Harmful to aquatic life
A general concern for many synthetic organic compounds.
II. Personal Protective Equipment (PPE): The First Line of Defense
Given the anticipated hazards, strict adherence to appropriate PPE is mandatory when handling 3-(benzylamino)quinoxalin-2-ol for disposal.
Hand Protection: Wear nitrile rubber gloves with a minimum layer thickness of 0.11 mm. Always inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory procedures.
Eye/Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes or dust.
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in the event of a spill, consider additional protective clothing.
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used. All handling of the solid compound should ideally be performed in a chemical fume hood.
III. Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to safe disposal. Never mix 3-(benzylamino)quinoxalin-2-ol waste with other waste streams unless compatibility has been confirmed.
Step-by-Step Waste Collection Protocol:
Solid Waste:
Collect all solid 3-(benzylamino)quinoxalin-2-ol, including any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealable hazardous waste container.
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
Liquid Waste:
Solutions containing 3-(benzylamino)quinoxalin-2-ol should be collected in a separate, labeled, and sealed container.
Do not mix with other solvent waste streams.
Labeling:
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(benzylamino)quinoxalin-2-ol," and a clear indication of the hazards (e.g., "Irritant," "Toxic").
Diagram 1: Waste Segregation Workflow
Caption: Workflow for the segregation and collection of 3-(benzylamino)quinoxalin-2-ol waste.
IV. Approved Disposal Method: High-Temperature Incineration
The most appropriate and environmentally responsible method for the final disposal of 3-(benzylamino)quinoxalin-2-ol is high-temperature incineration at a licensed and approved hazardous waste disposal facility. This method ensures the complete destruction of the compound, minimizing the risk of environmental contamination.
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
V. In-Laboratory Waste Treatment: Permanganate Oxidation of the Amine Moiety
For research settings, an in-laboratory chemical treatment step can be employed to degrade the aromatic amine functionality of the molecule prior to collection by a waste disposal service. This procedure should only be performed by trained personnel in a controlled laboratory environment. The following is a general protocol for the oxidation of aromatic amines using potassium permanganate.[5]
Experimental Protocol: Permanganate Oxidation
Preparation: In a fume hood, prepare a solution of the 3-(benzylamino)quinoxalin-2-ol waste in an appropriate solvent.
Acidification: Slowly add a dilute solution of sulfuric acid to the waste solution with constant stirring. The final solution should be acidic.
Oxidation: While stirring, slowly add a solution of potassium permanganate. An excess of permanganate should be used to ensure complete oxidation. The reaction is complete when the purple color of the permanganate persists.
Quenching: If excess permanganate is present, it can be quenched by the careful addition of a reducing agent such as sodium bisulfite until the purple color disappears.
Neutralization: The resulting solution should be neutralized with a suitable base, such as sodium carbonate, to a pH between 6 and 8.
Collection: The final, treated solution should be collected in a properly labeled hazardous waste container for disposal by a licensed facility.
A Senior Application Scientist's Guide to the Safe Handling of 3-(benzylamino)quinoxalin-2-ol
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. The quinoxaline scaffold, a nitrogen-containing heterocyclic compound, is of significant in...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. The quinoxaline scaffold, a nitrogen-containing heterocyclic compound, is of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific compound, 3-(benzylamino)quinoxalin-2-ol, is part of this promising class. However, the very bioactivity that makes these compounds promising also necessitates a robust and informed approach to laboratory safety.
Core Principles of Hazard Containment
The primary routes of exposure to a compound like 3-(benzylamino)quinoxalin-2-ol are inhalation of airborne particles, dermal (skin) contact, and accidental ingestion.[7] Our safety strategy is therefore built on the industrial hygiene hierarchy of controls, which prioritizes engineering controls and administrative controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier.[7]
Engineering Controls: The most effective control is to handle the compound in a certified chemical fume hood. This contains dust and potential vapors at the source, preventing inhalation.[4]
Administrative Controls: Designate a specific area within the lab for handling this compound. Ensure all personnel are trained on these specific procedures.
Personal Protective Equipment (PPE): This is your last line of defense and must be used diligently and correctly.
Personal Protective Equipment (PPE): A Detailed Breakdown
The selection of PPE is not a one-size-fits-all approach; it is a risk-based assessment. For a solid, powdered compound of unknown long-term toxicity but known bioactivity within its class, a comprehensive PPE strategy is required.
Body Part
Required PPE
Specifications and Rationale
Hands
Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene)
Rationale: Quinoxaline derivatives can cause skin irritation.[5][8] Double-gloving provides an additional layer of protection against potential tears or degradation of the outer glove. Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.[4] Thicker gloves are generally better, but dexterity is also a factor.[5][7]
Eyes
Safety glasses with side shields or chemical splash goggles
Rationale: Protects against accidental splashes when preparing solutions or from airborne powder. All eye protection must meet ANSI Z87.1 standards.[4]
Face
Face shield (in addition to goggles)
Rationale: Recommended for operations with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing.[4]
Body
Fully-buttoned laboratory coat
Rationale: Protects skin and personal clothing from contamination. A flame-resistant lab coat is a good general practice in a chemical laboratory.[4]
Respiratory
Use within a certified chemical fume hood
Rationale: This is the primary method for preventing inhalation of fine powders or aerosols.[4] If a fume hood is not available, a NIOSH-approved respirator (e.g., N95 for powders) would be required, but this is a less preferable control measure.[4]
Adherence to a standardized operational plan is critical for minimizing exposure and preventing contamination.
Preparation and Engineering Controls
Designate Area: Cordon off a specific area within a certified chemical fume hood for all handling activities.
Assemble Equipment: Have all necessary equipment (spatulas, weighing paper, vials, solvents) clean and ready inside the fume hood to minimize movement in and out of the controlled area.
Verify Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.[4]
Don PPE: Before beginning any work, put on all required PPE as detailed in the table above.
Weighing and Transferring (Solid Compound)
Containment: Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust particles.[4]
Minimize Dust: Use a micro-spatula to handle the solid. Avoid scooping or dropping the material from a height to minimize the generation of airborne dust.[5]
Solution Preparation: If preparing a solution, add the solid to the solvent slowly while gently stirring or swirling to prevent splashing.
Post-Handling and Decontamination
Surface Cleaning: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol, followed by water).
PPE Removal: Remove PPE in the designated area, starting with the outer gloves, then the lab coat, and finally the inner gloves. Dispose of contaminated single-use items in the designated hazardous waste container.[9]
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Disposal Plan: Managing Chemical Waste
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance.
Solid Waste: Collect all contaminated solid waste, including used gloves, weighing paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container. The label should read "Hazardous Chemical Solid Waste" and list "3-(benzylamino)quinoxalin-2-ol" as a constituent.
Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled "Hazardous Chemical Liquid Waste" container.
Prohibition: Do not dispose of this chemical down the drain.[9]
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines, as regulations can vary.
Visual Workflow for PPE and Safety
The following diagram outlines the critical decision-making and procedural flow for safely handling 3-(benzylamino)quinoxalin-2-ol.
Caption: Workflow for PPE selection and safe handling of 3-(benzylamino)quinoxalin-2-ol.
By integrating these principles and procedures into your daily laboratory work, you can handle 3-(benzylamino)quinoxalin-2-ol with confidence, ensuring both personal safety and the integrity of your research.
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